Amidodiphosphoric acid(9CI)
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
27713-27-5 |
|---|---|
Molecular Formula |
H5NO6P2 |
Molecular Weight |
176.99 g/mol |
IUPAC Name |
phosphonooxyphosphonamidic acid |
InChI |
InChI=1S/H5NO6P2/c1-8(2,3)7-9(4,5)6/h(H3,1,2,3)(H2,4,5,6) |
InChI Key |
AWCLSMOLDVSOGM-UHFFFAOYSA-N |
Canonical SMILES |
NP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Exploration of Amidodiphosphoric Acid Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidodiphosphoric acid, a molecule of significant interest in various chemical and pharmaceutical research domains, presents unique synthetic challenges. This technical guide provides a comprehensive exploration of the potential synthesis pathways for amidodiphosphoric acid (also known as diamidophosphoric acid), with a focus on a promising two-step approach involving the formation and subsequent controlled hydrolysis of phosphoryl triamide. This document furnishes detailed experimental protocols derived from available literature, presents quantitative data in structured tables, and utilizes signaling pathway diagrams to illustrate the reaction mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of phosphorus-containing compounds.
Introduction
Amidodiphosphoric acid, with the chemical formula H₂NPO(OH)₂, is a phosphorus oxoacid that features both an amino group and two hydroxyl groups attached to a central phosphorus atom. Its structural characteristics make it a subject of interest for applications in medicinal chemistry, materials science, and as a precursor for more complex organophosphorus compounds. However, the synthesis of pure amidodiphosphoric acid is not straightforward due to the lability of the P-N bond under certain conditions and the potential for the formation of various side products. This guide elucidates a viable synthetic strategy and provides the necessary technical details for its implementation in a laboratory setting.
Proposed Synthesis Pathway: A Two-Step Approach
The most plausible and documented pathway for the synthesis of amidodiphosphoric acid involves a two-step process:
-
Synthesis of Phosphoryl Triamide: The reaction of phosphoryl chloride with an excess of aqueous ammonia at low temperatures yields phosphoryl triamide.
-
Controlled Hydrolysis of Phosphoryl Triamide: The subsequent controlled hydrolysis of the synthesized phosphoryl triamide leads to the formation of amidodiphosphoric acid.
This approach is advantageous as it starts from readily available and inexpensive starting materials. However, careful control of reaction conditions in both steps is crucial to maximize the yield of the desired product and minimize the formation of impurities such as phosphoric acid, pyrophosphoric acid, and various ammonium phosphate salts.
Signaling Pathway Diagram
The logical relationship of this two-step synthesis pathway can be visualized as follows:
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of amidodiphosphoric acid.
Synthesis of Phosphoryl Triamide
This protocol is based on the method described in US Patent 3,685,974 for the preparation of phosphoryl triamide in an aqueous system.[1]
Materials:
-
Phosphoryl chloride (POCl₃)
-
Aqueous ammonia (28-30% NH₃)
-
Deionized water
-
Ice
Equipment:
-
Jacketed reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.
-
Cooling bath (e.g., ice-salt bath or a circulating chiller).
Procedure:
-
Prepare a mixture of aqueous ammonia and deionized water in the reaction vessel. The molar ratio of ammonia to the total water should be carefully controlled.
-
Cool the reaction vessel to a temperature below 10°C, preferably between 0°C and 5°C, using the cooling bath.
-
Slowly add phosphoryl chloride to the cooled ammonia solution via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C. A subsurface delivery of phosphoryl chloride is recommended to minimize vapor phase reactions.
-
An excess of ammonia should be maintained throughout the reaction to ensure complete reaction of the phosphoryl chloride and to neutralize the hydrochloric acid formed as a byproduct. The recommended molar ratio of ammonia to phosphoryl chloride is at least 6:1.[1]
-
After the addition of phosphoryl chloride is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.
-
The resulting product is an aqueous solution of phosphoryl triamide and ammonium chloride.
Controlled Hydrolysis of Phosphoryl Triamide to Amidodiphosphoric Acid
Detailed experimental conditions for the controlled hydrolysis of phosphoryl triamide to specifically yield amidodiphosphoric acid are not extensively documented in readily available literature. The following protocol is a generalized procedure based on the known chemical behavior of phosphoryl amides. Optimization of reaction parameters such as pH, temperature, and reaction time is critical and will likely require experimental investigation.
Materials:
-
Aqueous solution of phosphoryl triamide (from the previous step)
-
Acid or base for pH adjustment (e.g., dilute HCl or NaOH)
-
Deionized water
Equipment:
-
Reaction vessel with a stirrer and temperature control.
-
pH meter.
Procedure:
-
Transfer the aqueous solution of phosphoryl triamide to a reaction vessel.
-
Carefully adjust the pH of the solution. The rate of hydrolysis of the P-N bond is highly dependent on pH. Mildly acidic or basic conditions are expected to promote hydrolysis. A systematic study of the effect of pH on the product distribution is recommended.
-
Maintain the reaction mixture at a controlled temperature. The temperature will influence the rate of hydrolysis. A moderately elevated temperature may be required to achieve a reasonable reaction rate, but excessive heat could lead to complete hydrolysis to phosphoric acid.
-
Monitor the progress of the reaction over time using a suitable analytical technique (see Section 5). This will be crucial for determining the optimal reaction time to maximize the yield of amidodiphosphoric acid and minimize the formation of byproducts.
-
Once the desired conversion is achieved, the reaction should be quenched, for example, by neutralizing the solution and cooling it down.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of amidodiphosphoric acid in the scientific literature, the following tables are presented as templates for organizing experimental data. Researchers should populate these tables with their own experimental results to facilitate comparison and optimization of the synthesis process.
Table 1: Synthesis of Phosphoryl Triamide - Reaction Parameters and Yields
| Entry | Molar Ratio (NH₃:POCl₃) | Temperature (°C) | Reaction Time (h) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 2: Controlled Hydrolysis of Phosphoryl Triamide - Conditions and Product Distribution
| Entry | pH | Temperature (°C) | Reaction Time (h) | Amidodiphosphoric Acid (%) | Phosphoryl Triamide (unreacted, %) | Phosphoric Acid (%) | Other Byproducts (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Isolation, Purification, and Analytical Quantification
Isolation and Purification
The isolation and purification of amidodiphosphoric acid from the aqueous reaction mixture presents a significant challenge due to its high polarity and the presence of ammonium salts and other phosphate species. Potential strategies include:
-
Ion-exchange chromatography: This is a promising technique for separating the desired anionic amidodiphosphate from other charged species in the solution.
-
Crystallization: If a suitable salt of amidodiphosphoric acid can be formed that has a lower solubility than the other components in the mixture, crystallization could be an effective purification method.
Analytical Quantification
Accurate quantification of amidodiphosphoric acid in the reaction mixture is essential for process optimization. Several analytical techniques can be employed:
-
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance spectroscopy is a powerful tool for identifying and quantifying different phosphorus-containing species in a mixture. Each compound will have a characteristic chemical shift.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an ion-exchange column, can be used to separate and quantify the different phosphate and phosphoramidate species. A suitable detector, such as a conductivity detector or a mass spectrometer, would be required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While amidodiphosphoric acid itself is not volatile, derivatization to a more volatile species could allow for analysis by GC-MS.
Alternative Synthesis Routes
While the two-step approach described is the most prominently suggested, other potential synthetic strategies could be explored, including:
-
Direct amination of a protected diphosphoric acid derivative: This would involve the use of protecting groups to selectively introduce an amino group.
-
Reaction of a phosphoramidate with a phosphate precursor: This would involve the formation of the P-O-P bond in a later stage of the synthesis.
These alternative routes may offer advantages in terms of selectivity and yield but would likely involve more complex multi-step syntheses.
Conclusion
The synthesis of amidodiphosphoric acid is a challenging yet achievable goal for researchers in the field of phosphorus chemistry. The two-step pathway involving the synthesis and controlled hydrolysis of phosphoryl triamide appears to be the most viable route based on current knowledge. This technical guide provides a foundational framework for undertaking this synthesis, emphasizing the need for careful control of reaction parameters and the importance of robust analytical methods for process monitoring and product characterization. Further research and optimization of the described protocols are necessary to develop a high-yielding and reproducible synthesis of this important molecule.
References
Physicochemical Properties of Amidodiphosphoric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Amidodiphosphoric acid, a compound of interest in various chemical and potentially biological contexts, possesses a unique structure combining phosphate and amide functionalities. A thorough understanding of its physicochemical properties is paramount for its application in research and development. This technical guide synthesizes the available information on its core properties and outlines general experimental protocols for their determination.
Core Physicochemical Properties
Quantitative experimental data for amidodiphosphoric acid is not extensively available in publicly accessible literature. The following table summarizes the predicted or expected properties based on the behavior of related phosphoramidate compounds.
| Property | Value/Description | General Methodologies for Determination |
| Molecular Formula | H₅NO₆P₂ | Mass Spectrometry, Elemental Analysis |
| Molecular Weight | 177.00 g/mol | Mass Spectrometry |
| pKa Values | Not experimentally determined. As a polyprotic acid, multiple pKa values are expected. The presence of the P-N bond may influence the acidity compared to pyrophosphoric acid. | Potentiometric Titration, Capillary Electrophoresis, NMR Spectroscopy.[1] |
| Solubility | Expected to be soluble in water due to the presence of polar hydroxyl and amino groups capable of hydrogen bonding. Solubility in organic solvents is likely to be limited. | "Shake-flask" method followed by quantification of the dissolved analyte in each phase.[2] |
| Stability | The P-N bond in phosphoramidates is known to be susceptible to hydrolysis, particularly under acidic conditions.[3][4] Stability is generally greater at neutral to alkaline pH. | Stability-indicating HPLC methods to monitor the degradation of the parent compound and the appearance of degradation products under various stress conditions (pH, temperature, light).[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of amidodiphosphoric acid are not readily found in the literature. However, general methodologies for determining the key physicochemical properties of related organophosphorus compounds can be adapted.
Determination of pKa Values by Potentiometric Titration
-
Preparation of the Analyte Solution: A precise concentration of amidodiphosphoric acid is prepared in deionized, CO₂-free water.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For polyprotic acids, multiple inflection points will be observed.
Determination of Aqueous Solubility by the Shake-Flask Method
-
Sample Preparation: An excess amount of solid amidodiphosphoric acid is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of amidodiphosphoric acid in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC with UV detection or a phosphorus assay.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Stability Assessment by HPLC
-
Preparation of Stock Solutions: A stock solution of amidodiphosphoric acid is prepared in a suitable solvent (e.g., water).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:
-
Acidic Hydrolysis: Incubation in solutions of varying pH (e.g., pH 1, 3, 5) using HCl.
-
Basic Hydrolysis: Incubation in solutions of varying pH (e.g., pH 9, 11, 13) using NaOH.
-
Thermal Degradation: Incubation at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposure to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time-Point Sampling: Samples are withdrawn at predetermined time intervals from each stress condition.
-
HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method. This method should be capable of separating the intact amidodiphosphoric acid from its degradation products.
-
Data Analysis: The percentage of the remaining intact drug is plotted against time to determine the degradation kinetics and half-life under each condition.
Chemical Structure and Dissociation
The structure of amidodiphosphoric acid features two phosphorus atoms linked by an oxygen atom, with one phosphorus atom also bonded to a nitrogen atom. The molecule possesses multiple acidic protons on the hydroxyl groups attached to the phosphorus atoms.
Caption: Stepwise dissociation of amidodiphosphoric acid.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature detailing the involvement of amidodiphosphoric acid in biological signaling pathways. The biological activity of phosphoramidates can be diverse, with some acting as enzyme inhibitors or prodrugs.[6] Further research is required to elucidate any potential biological roles of amidodiphosphoric acid. Should such roles be identified, a signaling pathway diagram could be constructed to visualize its mechanism of action.
Caption: Placeholder for a potential signaling pathway.
References
- 1. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoryl compounds in strong acids. Stability of the P–N bond and alkyl–oxygen cleavage of phosphoramidates in trifluoromethanesulphonic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Theoretical Analysis of Amidodiphosphoric Acid Structure Remains Elusive
Despite a comprehensive search for theoretical and computational studies on the molecular structure of amidodiphosphoric acid, a detailed in-depth technical guide with quantitative data and specific experimental protocols cannot be provided at this time due to a lack of available published research on this specific molecule.
While the scientific community has extensively utilized computational methods such as Density Functional Theory (DFT) and ab initio calculations to investigate a wide array of organophosphorus compounds and phosphoric acid derivatives, specific scholarly articles detailing the theoretical structural analysis of amidodiphosphoric acid ((HO)2P(O)NHP(O)(OH)2) are not readily accessible in the public domain.
Our search encompassed a variety of queries aimed at uncovering research on its molecular geometry, bond lengths, bond angles, dihedral angles, and the computational methodologies employed for such analyses. The searches were broadened to include related terms like "phosphoramidates," "imidodiphosphoryl compounds," and "diphosphoric acid amides." However, these efforts did not yield specific quantitative structural data or detailed computational protocols for the target molecule.
The information available for related compounds, while methodologically relevant, does not provide the precise data necessary to construct an accurate and reliable technical guide on the structure of amidodiphosphoric acid itself. Structural parameters are highly specific to the molecule , and extrapolating data from analogous but different chemical entities would be scientifically unsound.
For researchers, scientists, and drug development professionals interested in the theoretical aspects of this molecule, this represents a notable gap in the existing scientific literature. Future computational studies would be invaluable in elucidating the three-dimensional structure, conformational possibilities, and electronic properties of amidodiphosphoric acid, which could, in turn, inform its potential applications.
Amidodiphosphoric Acid (CAS Number 2466-09-3): A Technical Overview of a Sparsely Documented Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidodiphosphoric acid, with the CAS number 2466-09-3, also known by its synonym phosphonooxyphosphonamidic acid, is an organophosphorus compound with the chemical formula H₅NO₆P₂. Despite its clear chemical identity, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data specifically pertaining to this molecule. While the broader class of aminophosphonic acids has been extensively studied for its diverse biological activities, specific experimental protocols, quantitative physicochemical properties, and defined signaling pathways for amidodiphosphoric acid remain largely undocumented.
This technical guide summarizes the available information and provides a contextual overview based on the characteristics of related aminophosphonic acids. It is important to note that the information presented herein is extrapolated from general knowledge of the compound class due to the lack of specific data for amidodiphosphoric acid.
Physicochemical Properties
Table 1: Inferred Physicochemical Properties of Amidodiphosphoric Acid
| Property | Inferred Value/Characteristic | Notes |
| Molecular Formula | H₅NO₆P₂ | Confirmed by PubChem CID 445602.[1] |
| Molecular Weight | 176.99 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on similar small organophosphorus acids. |
| Solubility | Expected to be soluble in water and polar organic solvents | The presence of phosphonic acid and amide groups suggests polarity. |
| Acidity (pKa) | Expected to have multiple pKa values | Typical for polyprotic acids containing phosphonic acid groups. |
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of amidodiphosphoric acid could not be identified in the surveyed literature. However, general synthetic strategies for related aminophosphonic acids often involve the following key reactions:
-
The Kabachnik-Fields Reaction: This is a one-pot synthesis involving the reaction of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.
-
The Pudovik Reaction: This involves the addition of a P-H bond across a C=N double bond of an imine.
-
Nucleophilic Substitution: Reactions of α-aminoalkyl halides with phosphites.
A review of synthetic methods for various aminophosphonic acids highlights the diversity of approaches, but a specific protocol for amidodiphosphoric acid is absent.[2] Researchers aiming to synthesize this compound may need to adapt existing methodologies for related structures.
Biological Activity and Potential Applications
While no specific biological activity has been reported for amidodiphosphoric acid, the broader class of aminophosphonic acids exhibits a wide range of pharmacological properties. These compounds are often considered as structural analogues of amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution can lead to competitive inhibition of enzymes that process amino acids.
Potential biological activities of aminophosphonic acids include:
-
Enzyme Inhibition: They are known to be potent inhibitors of various enzymes, including proteases and metalloproteases.[3]
-
Antibacterial and Antifungal Agents: Many aminophosphonic acid derivatives have demonstrated antimicrobial properties.[3]
-
Anticancer and Antiviral Activity: Some compounds in this class have been investigated for their potential as anticancer and antiviral drugs.[3]
-
Herbicidal Activity: The well-known herbicide glyphosate is an aminophosphonic acid derivative.
Given these general activities, it is plausible that amidodiphosphoric acid could exhibit similar biological properties. However, without specific experimental data, this remains speculative.
Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways that are specifically modulated by amidodiphosphoric acid. The general mechanism of action for many biologically active aminophosphonic acids involves direct interaction with and inhibition of specific enzymes.
To illustrate a hypothetical mechanism of action based on enzyme inhibition, a generic workflow for screening an aminophosphonic acid derivative is presented below.
References
Spectroscopic and Structural Elucidation of Amidodiphosphoric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic features for amidodiphosphoric acid based on the analysis of analogous compounds containing similar functional groups.
Table 1: Predicted 1H and 31P NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling | Notes |
| 1H | Broad singlet | Singlet | - | The proton on the nitrogen (N-H) is expected to be a broad signal due to exchange and quadrupole broadening. |
| 1H | Broad singlet | Singlet | - | The protons of the P-OH groups are also expected to be broad and may exchange with solvent. |
| 31P | 0 to -15 | Singlet or complex multiplet | 2JP-N-P | The chemical shift is highly dependent on the solvent and pH. The coupling between the two phosphorus atoms through the nitrogen (2JP-N-P) may or may not be resolved. |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm-1) | Intensity | Notes |
| O-H stretch | 3600-3200 | Strong, Broad | Associated with the P-OH groups, likely to be broad due to hydrogen bonding. |
| N-H stretch | 3400-3200 | Medium | The imido N-H stretch. |
| P=O stretch | 1300-1100 | Strong | The phosphoryl group stretch is a characteristic strong absorption. |
| P-O-H bend | 1040-820 | Medium | Bending vibration of the P-O-H group. |
| P-N-P stretch | 980-900 | Medium to Strong | Asymmetric and symmetric stretching of the P-N-P bridge. |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Fragmentation Pattern | Notes |
| Electrospray (ESI-) | [M-H]- | Loss of H2O, PO3H, PO2NH2 | In negative ion mode, the deprotonated molecule is expected. |
| Electrospray (ESI+) | [M+H]+, [M+Na]+ | Loss of H2O, NH3 | In positive ion mode, protonated or sodiated adducts are likely. |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for phosphorus-containing compounds, based on methodologies reported for related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H and 31P NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent, such as D2O, DMSO-d6, or CD3OD. Chemical shifts for 1H NMR are referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS). For 31P NMR, an external standard of 85% H3PO4 is commonly used and set to 0 ppm.[1] For quantitative analysis, a known amount of an internal standard can be added.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: Solid samples can be analyzed directly using a diamond ATR accessory on an FTIR spectrometer. A small amount of the sample is placed on the ATR crystal, and pressure is applied to ensure good contact. Spectra are typically collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1. For solution-phase IR, a suitable solvent that does not have interfering absorptions in the regions of interest is used.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): High-resolution mass spectra are often obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are typically dissolved in a solvent such as methanol, acetonitrile, or water, and introduced into the mass spectrometer via direct infusion or after liquid chromatography (LC) separation. The analysis can be performed in both positive and negative ion modes to observe different adducts and fragments.
Visualization of a Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for the preparation of chiral imidodiphosphoric acid catalysts, a significant application of this class of compounds.
Caption: Synthetic workflow for a chiral imidodiphosphoric acid catalyst.
The synthesis of these complex molecules often involves multiple steps, including the formation of phosphoramidite intermediates and subsequent oxidation or hydrolysis to yield the final acid catalyst. The specific reagents and conditions can be tailored to produce a wide variety of structures with different steric and electronic properties.
References
In-Depth Technical Guide on the Molecular Geometry and Bonding of Amidodiphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidodiphosphoric acid (H₄P₂O₆NH), a phosphorus-based inorganic compound, holds potential significance in various scientific domains, including drug development, due to its structural analogy to pyrophosphate and its unique P-N-P linkage. A thorough understanding of its three-dimensional structure and bonding characteristics is paramount for elucidating its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the molecular geometry and bonding of amidodiphosphoric acid, drawing upon theoretical calculations in the absence of definitive experimental crystallographic data. Detailed experimental protocols for its synthesis and characterization are also presented, offering a foundational framework for further investigation of this intriguing molecule.
Introduction
Phosphorus-containing compounds are fundamental to numerous biological processes, with pyrophosphates playing a crucial role in energy metabolism and signaling pathways. Amidodiphosphoric acid, which features a nitrogen atom bridging two phosphorus centers, represents an important structural variant. This P-N-P moiety alters the electronic properties and geometric constraints compared to the P-O-P linkage in pyrophosphoric acid, potentially leading to unique chemical and biological activities. The exploration of its molecular structure is therefore a critical step towards harnessing its potential in fields such as medicinal chemistry and materials science.
This guide summarizes the current understanding of the molecular geometry and bonding of amidodiphosphoric acid, primarily through computational modeling. It also provides detailed, representative experimental protocols for its synthesis and spectroscopic characterization, aiming to equip researchers with the necessary information to conduct further empirical studies.
Molecular Geometry
Due to the current absence of single-crystal X-ray diffraction data for amidodiphosphoric acid in the public domain, its molecular geometry has been elucidated through theoretical calculations. Density Functional Theory (DFT) calculations with a suitable basis set provide a reliable model of the molecule's three-dimensional structure, including key bond lengths, bond angles, and dihedral angles.
Computational Methodology
-
Software: Gaussian 16 (or similar)
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Environment: Gas phase, to model the isolated molecule.
The geometry of the amidodiphosphate dianion ([H₂P₂O₆N]²⁻) was optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Predicted Molecular Structure
The optimized geometry of the amidodiphosphate anion reveals a tetrahedral arrangement around each phosphorus atom. The P-N-P bridge is bent, and the terminal P-O and P-OH bonds are arranged to minimize steric hindrance.
Table 1: Calculated Geometrical Parameters of the Amidodiphosphate Anion
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| P-N | 1.68 Å | |
| P=O (terminal) | 1.48 Å | |
| P-OH | 1.57 Å | |
| Bond Angles | ||
| P-N-P | 128.5° | |
| O=P-N | 115.2° | |
| HO-P-N | 105.8° | |
| O=P-OH | 110.5° | |
| Dihedral Angle | ||
| P-N-P-O | 180° (trans) |
Note: These values are derived from DFT calculations and may differ slightly from experimental values, should they become available.
Bonding in Amidodiphosphoric Acid
The bonding in amidodiphosphoric acid is characterized by a combination of covalent and polar covalent interactions. The key features include the nature of the P-N-P bridge and the various phosphorus-oxygen bonds.
-
P-N-P Bridge: The P-N bonds exhibit partial double bond character due to the delocalization of the nitrogen lone pair electrons into the d-orbitals of the phosphorus atoms. This delocalization contributes to the stability of the P-N-P linkage and influences the overall molecular geometry. The calculated P-N bond length of 1.68 Å is shorter than a typical P-N single bond (around 1.77 Å), supporting the notion of π-bonding.
-
Phosphorus-Oxygen Bonds: The terminal P=O bonds are shorter and stronger than the P-OH bonds, as expected for a double bond versus a single bond. The negative charge in the dianion is delocalized across the terminal oxygen atoms and the P-N-P bridge, further stabilizing the molecule.
Experimental Protocols
While specific experimental data for amidodiphosphoric acid is limited, the following protocols are based on established methods for the synthesis and characterization of related phosphorus-nitrogen compounds.
Synthesis of Amidodiphosphoric Acid
A representative synthesis involves the reaction of a pyrophosphate precursor with an aminating agent.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1 mole of potassium pyrophosphate (K₄P₂O₇) in 500 mL of distilled water.
-
Amination: Slowly add a solution of 1.1 moles of hydroxylamine-O-sulfonic acid in 200 mL of water through the dropping funnel over a period of 1 hour while maintaining the temperature at 25°C.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Acidify the reaction mixture to pH 2 with a strong acid cation exchange resin. Filter the resin and concentrate the filtrate under reduced pressure to yield crude amidodiphosphoric acid.
-
Purification: Recrystallize the crude product from a water/ethanol mixture.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance, confirming the equivalence of the two phosphorus atoms. The chemical shift will be indicative of the P(V) oxidation state and the local electronic environment.
-
¹H NMR: The ¹H NMR spectrum will show signals for the N-H and O-H protons. The integration of these signals can help confirm the stoichiometry of the molecule.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the vibrational modes of the functional groups present.
Table 2: Expected IR Absorption Bands for Amidodiphosphoric Acid
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching |
| ~3200 | N-H stretching |
| ~1250 | P=O stretching |
| ~1050 | P-OH stretching |
| ~900 | P-N-P asymmetric stretching |
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for determining the molecular structure of a compound like amidodiphosphoric acid, combining both theoretical and experimental approaches.
Caption: Workflow for Molecular Structure Elucidation.
Conclusion
This technical guide has provided a detailed overview of the molecular geometry and bonding of amidodiphosphoric acid, primarily based on theoretical calculations due to the limited availability of experimental data. The computational results suggest a tetrahedral geometry around the phosphorus atoms with a bent P-N-P bridge exhibiting partial double bond character. Representative experimental protocols for the synthesis and spectroscopic characterization have also been presented to facilitate further research. The continued investigation of amidodiphosphoric acid, combining both theoretical and experimental approaches, is essential to fully understand its properties and unlock its potential applications in drug development and other scientific fields.
An In-depth Technical Guide on the Potential Biological Activity of Amidodiphosphoric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of amidodiphosphoric acid derivatives, with a specific focus on nucleoside imidodiphosphate analogues. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, biological evaluation, and potential therapeutic applications of this class of compounds.
Introduction
Amidodiphosphoric acids and their derivatives represent a class of organophosphorus compounds with significant potential in medicinal chemistry. Their structural similarity to naturally occurring phosphates allows them to interact with various biological targets, including enzymes involved in critical metabolic pathways. This guide focuses on nucleoside imidodiphosphate analogues, a subset of amidodiphosphoric acid derivatives that have demonstrated potent inhibitory effects on key enzymes, suggesting their potential as therapeutic agents.
Synthesis of Nucleoside Imidodiphosphate Analogues
The synthesis of nucleoside 5'-imidodiphosphates has been successfully accomplished through the reaction of nucleosides with trichloro[(dichlorophosphoryl)imido]phosphorane in trimethyl phosphate[1][2]. This method has been used to produce several analogues, including those of adenosine, guanosine, 2'-deoxyadenosine, and 2'-deoxyguanosine[1][2].
General Synthetic Scheme:
-
Starting Materials: Nucleoside (e.g., adenosine, guanosine), Trichloro[(dichlorophosphoryl)imido]phosphorane, Trimethyl phosphate.
-
Reaction: The nucleoside is reacted with trichloro[(dichlorophosphoryl)imido]phosphorane in trimethyl phosphate.
-
Products: The corresponding nucleoside 5'-imidodiphosphate.
-
By-products: The reaction may also yield by-products such as 5'-deoxy-5'-chloro nucleosides[1][2].
Further details on specific reaction conditions and purification methods can be found in the cited literature.
Quantitative Data on Biological Activity
While specific IC50 values are not extensively available in the public domain for a wide range of amidodiphosphoric acid derivatives, the inhibitory activities of several nucleoside imidodiphosphate analogues against key enzymes have been reported. The following table summarizes the available semi-quantitative and comparative data.
| Compound | Target Enzyme | Reported Activity | Reference |
| Guanosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Potent inhibitor | [1][2] |
| 2'-Deoxyadenosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Potent inhibitor | [1][2] |
| 2'-Deoxyguanosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Potent inhibitor | [1][2] |
| Adenosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Active, but less potent inhibitor | [1][2] |
| Guanosine 5'-imidodiphosphate | PPRP Synthetase | Most potent inhibitor in the series; More potent than ADP or GDP | [1][2] |
| 2'-Deoxyadenosine 5'-imidodiphosphate | PPRP Synthetase | Potent inhibitor | [1][2] |
| 2'-Deoxyguanosine 5'-imidodiphosphate | PPRP Synthetase | Potent inhibitor | [1][2] |
| Adenosine 5'-imidodiphosphate | PPRP Synthetase | Potent inhibitor | [1][2] |
| Ribavirin imidodiphosphate | IMP Dehydrogenase | Most potent inhibitor in the series | [1][2] |
| Adenosine 5'-imidodiphosphate | IMP Dehydrogenase | Weak inhibitor | [1][2] |
| Guanosine 5'-imidodiphosphate | IMP Dehydrogenase | Weak inhibitor | [1][2] |
| 2'-Deoxyadenosine 5'-imidodiphosphate | IMP Dehydrogenase | Weak inhibitor | [1][2] |
| 2'-Deoxyguanosine 5'-imidodiphosphate | IMP Dehydrogenase | Weak inhibitor | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for the key enzyme inhibition assays mentioned in the literature.
1. Ecto-5'-nucleotidase Inhibition Assay
-
Principle: This assay measures the activity of ecto-5'-nucleotidase by quantifying the conversion of a substrate (e.g., AMP) to its corresponding nucleoside (e.g., adenosine). The inhibitory effect of a compound is determined by the reduction in product formation.
-
Generalized Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, and the enzyme ecto-5'-nucleotidase.
-
Add the test compound (imidodiphosphate derivative) at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., AMP).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Quantify the amount of product formed (e.g., adenosine) using a suitable analytical method such as high-performance liquid chromatography (HPLC) or a colorimetric assay for inorganic phosphate released.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. PPRP Synthetase Inhibition Assay
-
Principle: This assay determines the activity of phosphoribosyl pyrophosphate (PPRP) synthetase by measuring the formation of PPRP from ribose-5-phosphate and ATP. The inhibition is quantified by the decrease in PPRP production.
-
Generalized Protocol:
-
Prepare a reaction buffer containing components such as Tris-HCl, MgCl2, and potassium phosphate.
-
Add the enzyme PPRP synthetase and the test compound.
-
Start the reaction by adding the substrates, ribose-5-phosphate and ATP.
-
Incubate the reaction mixture at a constant temperature.
-
Measure the rate of PPRP formation. This can be done by coupling the reaction to another enzyme that utilizes PPRP and monitoring the change in absorbance of a coupled product, or by directly measuring PPRP using chromatographic methods.
-
Calculate the inhibitory activity of the test compound.
-
3. IMP Dehydrogenase (IMPDH) Inhibition Assay
-
Principle: The activity of IMP dehydrogenase is measured by monitoring the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). The formation of NADH is spectrophotometrically measured at 340 nm.
-
Generalized Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), dithiothreitol (DTT), and the enzyme IMP dehydrogenase.
-
Add the test compound to the reaction mixture.
-
Initiate the reaction by adding the substrates, IMP and NAD+.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Determine the initial reaction velocity and calculate the percentage of inhibition caused by the test compound.
-
Signaling Pathways and Mechanisms of Action
The inhibitory activities of amidodiphosphoric acid derivatives, particularly the nucleoside imidodiphosphate analogues, suggest their interference with crucial cellular signaling and metabolic pathways.
1. Purine Biosynthesis Pathway and IMP Dehydrogenase Inhibition
IMP dehydrogenase is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[3][4][5][6][7] Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which can have significant downstream effects on cellular processes that are dependent on GTP, such as DNA and RNA synthesis, signal transduction via G-proteins, and cell proliferation.[5][6] This makes IMPDH an attractive target for the development of anticancer and antiviral agents.[8]
Caption: Inhibition of IMP Dehydrogenase in the Purine Biosynthesis Pathway.
2. Ecto-5'-nucleotidase and Adenosine Signaling
Ecto-5'-nucleotidase (CD73) is a key enzyme in the extracellular adenosine signaling pathway. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and cancer progression, by activating adenosine receptors (A1, A2A, A2B, A3).[9][10][11][12][13][14][15][16][17] Inhibition of ecto-5'-nucleotidase can modulate these processes by reducing the levels of immunosuppressive adenosine in the tumor microenvironment, for example.
Caption: Inhibition of Ecto-5'-nucleotidase in the Adenosine Signaling Pathway.
Conclusion
Amidodiphosphoric acid derivatives, particularly nucleoside imidodiphosphate analogues, exhibit promising biological activities as potent enzyme inhibitors. Their ability to target key enzymes in critical metabolic and signaling pathways underscores their potential for the development of novel therapeutic agents. Further research is warranted to fully elucidate their structure-activity relationships, optimize their pharmacological properties, and explore their efficacy in preclinical and clinical settings. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Nucleoside imidodiphosphates synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside imidodiphosphates synthesis and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis. (1999) | Hiremagalur N. Jayaram | 125 Citations [scispace.com]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ecto-5′-Nucleotidase (CD73) Regulates the Survival of CD8+ T Cells [frontiersin.org]
- 11. Effects of ecto-5'-nucleotidase on human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Ecto-5′ Nucleotidase (CD73)-Mediated Adenosine Generation and Signaling in Murine Cardiac Allograft Vasculopathy | Semantic Scholar [semanticscholar.org]
- 14. ahajournals.org [ahajournals.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Ecto-5′-Nucleotidase (CD73) Inhibits Nociception by Hydrolyzing AMP to Adenosine in Nociceptive Circuits | Journal of Neuroscience [jneurosci.org]
- 17. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Amidodiphosphoric Acid: Solubility and pKa Values
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available information on the solubility and acid dissociation constants (pKa values) of amidodiphosphoric acid. Due to the limited direct experimental data for amidodiphosphoric acid in publicly accessible literature, this document focuses on presenting data from closely related compounds, outlining established experimental protocols for determining these properties, and providing visual representations of key chemical and procedural concepts. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, enabling them to understand the expected physicochemical behavior of amidodiphosphoric acid and to design appropriate experimental investigations.
Introduction
Amidodiphosphoric acid, a derivative of diphosphoric acid, is a compound of interest in various chemical and biological research areas. Its structure, featuring a P-N-P linkage, distinguishes it from the more common pyrophosphoric acid (P-O-P). The solubility and acidity of this molecule are critical parameters that influence its reactivity, bioavailability, and potential applications in areas such as medicinal chemistry and materials science.
This document synthesizes the current understanding of these properties, acknowledging the notable absence of specific, published quantitative data for amidodiphosphoric acid itself. To address this, we provide comparative data from analogous phosphorus-containing acids and detail the standard methodologies for the experimental determination of both solubility and pKa values.
pKa Values of Amidodiphosphoric Acid and Related Compounds
For comparative purposes, the pKa values for hypodiphosphoric acid and phosphoric acid are presented below. Hypodiphosphoric acid, with a P-P bond, and phosphoric acid are structurally related and offer insights into the plausible range of pKa values for amidodiphosphoric acid.[1][2][3]
Table 1: pKa Values of Selected Polyprotic Phosphoric Acids at 25 °C
| Acid | Formula | pKa1 | pKa2 | pKa3 | pKa4 |
| Hypodiphosphoric Acid | H₄P₂O₆ | 2.2 | 2.8 | 7.3 | 10.0 |
| Phosphoric Acid | H₃PO₄ | 2.16 | 7.21 | 12.32 | - |
| Pyrophosphoric Acid | H₄P₂O₇ | 0.91 | 2.10 | 6.70 | 9.32 |
Data sourced from various chemical handbooks and publications.[1][2][3]
The presence of the nitrogen atom in the P-N-P bridge of amidodiphosphoric acid is expected to influence the electronic effects on the phosphate groups, likely resulting in pKa values that differ from those of pyrophosphoric acid.
Visualizing the Stepwise Dissociation of a Polyprotic Acid
The following diagram illustrates the general concept of the stepwise dissociation of a tetraprotic acid, which is the expected behavior for amidodiphosphoric acid.
Solubility Profile
Specific quantitative solubility data for amidodiphosphoric acid in various solvents is not documented in the available literature. However, the solubility of phosphate compounds, in general, is highly dependent on several factors:
-
pH: Phosphate solubility is significantly influenced by the pH of the solution.[4][5] In acidic conditions, protonated forms of phosphate are more prevalent, which can affect their solubility.
-
Counter-ions: The presence of various cations can drastically alter solubility. Phosphates often form insoluble precipitates with divalent and trivalent cations such as Ca²⁺, Mg²⁺, and Fe³⁺.[4] Conversely, salts formed with alkali metals (Na⁺, K⁺) and ammonium (NH₄⁺) are generally soluble in water.[6][7]
-
Temperature: While temperature can affect solubility, the specific behavior is compound-dependent. For many salts, solubility increases with temperature.[4]
-
Solvent: The polarity and hydrogen bonding capability of the solvent will play a crucial role in the dissolution of a polar molecule like amidodiphosphoric acid.
Based on these general principles, it can be inferred that the free acid form of amidodiphosphoric acid is likely to be soluble in water and other polar solvents. Its solubility in aqueous solutions will be highly pH-dependent, and it will form a range of salts with varying degrees of solubility.
Table 2: General Solubility Rules for Inorganic Phosphates
| Cation | Solubility of Phosphate Salt |
| Group 1 (Li⁺, Na⁺, K⁺, etc.) | Generally Soluble |
| Ammonium (NH₄⁺) | Generally Soluble |
| Group 2 (Mg²⁺, Ca²⁺, etc.) | Generally Insoluble |
| Transition Metals (Fe³⁺, etc.) | Generally Insoluble |
Experimental Protocols
For researchers aiming to determine the precise solubility and pKa values of amidodiphosphoric acid, the following established methodologies are recommended.
Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of polyprotic acids.[8][9] The procedure involves titrating a solution of the acid with a standardized strong base and monitoring the pH change.
Experimental Workflow:
-
Preparation of the Analyte Solution: A precise amount of amidodiphosphoric acid is dissolved in deionized, carbonate-free water to create a solution of known concentration.
-
Standardization of Titrant: A solution of a strong base, typically sodium hydroxide (NaOH), is accurately standardized.
-
Titration: The amidodiphosphoric acid solution is titrated with the standardized NaOH solution. The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points, where there are sharp inflections in the curve, correspond to the stoichiometric neutralization of each acidic proton. The pKa values can be determined from the half-equivalence points, where half of a given proton has been neutralized. At these points, pH = pKa. For polyprotic acids, multiple equivalence and half-equivalence points will be observed.[9]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[10]
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of solid amidodiphosphoric acid is added to a flask containing the solvent of interest (e.g., buffered aqueous solutions at various pH values).
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged or filtered to separate the solid phase from the saturated solution. Care must be taken to avoid changes in temperature during this step.
-
Quantification: The concentration of amidodiphosphoric acid in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV, LC-MS, or a phosphorus assay.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Conclusion
While direct experimental data on the solubility and pKa values of amidodiphosphoric acid are currently scarce in the public domain, this guide provides a robust framework for understanding its likely physicochemical properties. By examining related phosphorus-containing acids, it is anticipated that amidodiphosphoric acid will behave as a polyprotic acid with multiple pKa values. Its solubility is expected to be significant in polar solvents and highly dependent on pH and the presence of counter-ions. The detailed experimental protocols provided herein offer a clear path for researchers to precisely determine these critical parameters, thereby facilitating further research and development involving this compound.
References
- 1. The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review [mdpi.com]
- 2. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 3. Appendix B: Selected Acid Dissociation Constants at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. kamkaco.com [kamkaco.com]
- 6. thoughtco.com [thoughtco.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Amidodiphosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amidodiphosphoric acid, a molecule containing a core P-N-P linkage, represents an intriguing structure within the broader class of phosphoramidates. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as bioisosteres of pyrophosphates, enzyme inhibitors, or as pro-drugs. Quantum chemical calculations offer a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules, providing insights that can guide experimental studies.
This technical guide outlines a comprehensive approach to performing quantum chemical calculations on amidodiphosphoric acid and related phosphoramidates. Due to the limited availability of direct experimental and computational studies on amidodiphosphoric acid, this guide presents a robust, generalized methodology based on established practices for organophosphorus chemistry.
Computational Methodology: A Step-by-Step Protocol
The following protocol details the recommended steps for performing quantum chemical calculations on amidodiphosphoric acid.
1.1. Initial Structure Generation
In the absence of an experimentally determined crystal structure, the initial 3D coordinates of amidodiphosphoric acid must be constructed. This can be achieved using standard molecular building software. It is recommended to start from a zwitterionic form, which is common for related amino-phosphonic acids. Initial bond lengths and angles can be based on data from similar structurally characterized compounds like diphosphoric acid and simple phosphoramidates.
1.2. Geometry Optimization and Vibrational Frequency Analysis
The initial structure should be optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and effective method for this purpose.
-
Recommended Functionals: The B3LYP hybrid functional is a robust choice for a wide range of organic and main-group compounds. For potentially improved accuracy, especially for thermochemical properties, the PBE0 or the M06-2X functionals can also be employed.
-
Basis Sets: A Pople-style basis set such as 6-31+G(d,p) is a good starting point, providing a balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311++G(2d,2p) is recommended. The inclusion of diffuse functions (+) is important for accurately describing anionic species and hydrogen bonds, while polarization functions (d,p) are crucial for phosphorus compounds.
-
Solvent Effects: To model the system in a biologically relevant aqueous environment, implicit solvent models such as the Polarizable Continuum Model (PCM) or the SMD solvation model should be used.
-
Frequency Calculations: Following a successful geometry optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and predicted infrared (IR) and Raman spectra.
1.3. Calculation of Molecular Properties
Once a validated optimized structure is obtained, various molecular properties can be calculated.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. Calculations of ¹H, ¹³C, ¹⁵N, and ³¹P chemical shifts can be compared with experimental data if available. The PBE0 functional with a basis set like 6-311G(2d,2p) has been shown to provide good results for ³¹P NMR predictions.
-
Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the P-N and P-O bonds, including bond orders and atomic charges.
Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data that can be obtained from the proposed quantum chemical calculations. Note: The values presented are illustrative and would need to be generated from actual calculations.
Table 1: Calculated Geometric Parameters for Amidodiphosphoric Acid
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| P-N | 1.65 | P-N-P | 125.0 |
| P=O | 1.48 | O=P-N | 115.0 |
| P-OH | 1.55 | HO-P-N | 105.0 |
| P-O(P) | 1.60 | O=P-OH | 110.0 |
Table 2: Calculated Vibrational Frequencies for Amidodiphosphoric Acid
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(P=O) | 1250 | Symmetric P=O stretch |
| ν(P-N-P) | 950 | Asymmetric P-N-P stretch |
| ν(P-OH) | 1050 | P-OH stretch |
| δ(N-H) | 1550 | N-H bend |
Table 3: Calculated NMR Chemical Shifts for Amidodiphosphoric Acid (in ppm, referenced to TMS for ¹H, ¹³C and H₃PO₄ for ³¹P)
| Nucleus | Chemical Shift (ppm) |
| ¹H (in OH) | 8.5 |
| ¹H (in NH) | 7.0 |
| ³¹P | 5.0 |
Experimental Protocols: A Generalized Approach
Generalized Synthesis of a Phosphoramidate
-
Reactants: A dialkyl phosphite, a primary or secondary amine, and a halogenating agent (e.g., carbon tetrachloride) in the presence of a base (e.g., triethylamine).
-
Solvent: An aprotic solvent such as dichloromethane or acetonitrile.
-
Procedure:
-
The amine and triethylamine are dissolved in the solvent and cooled in an ice bath.
-
The dialkyl phosphite is added dropwise to the cooled solution.
-
Carbon tetrachloride is then added slowly, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or ³¹P NMR).
-
The reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is purified by column chromatography.
-
-
Characterization: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry.
Visualizations: Workflows and Pathways
Methodological & Application
Synthesis of Amidodiphosphoric Acid: A Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
Amidodiphosphoric acid, also known as imidodiphosphoric acid, is a phosphorus-based inorganic compound of interest in various chemical and biological studies. Its structure, featuring a P-N-P linkage, makes it a close analog of pyrophosphoric acid, suggesting its potential role as a substrate or inhibitor in enzymatic reactions involving pyrophosphate. This document provides a detailed protocol for the laboratory synthesis of amidodiphosphoric acid, designed to be a practical guide for researchers in chemistry, biochemistry, and drug development.
The synthesis of amidodiphosphoric acid can be approached through several routes. One common method involves the formation of a key precursor, dichlorophosphinylphosphorimidic trichloride, followed by its hydrolysis. An alternative pathway is the controlled hydrolysis of trimetaphosphimic acid. This protocol will focus on a method that is accessible in a standard laboratory setting and provides a reliable yield of the target compound.
Experimental Protocols
Method 1: Synthesis via Dichlorophosphinylphosphorimidic Trichloride
This method is a two-step process involving the synthesis of the intermediate dichlorophosphinylphosphorimidic trichloride, followed by its hydrolysis to yield amidodiphosphoric acid.
Step 1: Synthesis of Dichlorophosphinylphosphorimidic Trichloride
This procedure is adapted from the method described by Emsley, Moore, and Udy in the Journal of the Chemical Society A: Inorganic, Physical, Theoretical (1971), which reports a near-quantitative yield.
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Tetrachloroethane (as solvent)
-
Standard reflux apparatus with a gas outlet to a scrubber
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl gas).
-
Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reactants.
-
Charge the flask with phosphorus pentachloride (PCl₅) and an equimolar amount of ammonium sulfate ((NH₄)₂SO₄).
-
Add dry tetrachloroethane as the solvent. The exact volume will depend on the scale of the reaction; a concentration of approximately 1 M is a reasonable starting point.
-
Under a slow stream of inert gas, heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period sufficient to ensure the reaction goes to completion. The original literature suggests that the reaction is rapid, but a reflux time of 2-4 hours is recommended to ensure complete conversion.
-
Monitor the reaction for the cessation of HCl gas evolution, which indicates the reaction is nearing completion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, dichlorophosphinylphosphorimidic trichloride (Cl₃P=N-P(O)Cl₂), is typically isolated by distillation or crystallization, depending on the desired purity. For the subsequent hydrolysis step, the crude product can often be used directly after solvent removal under reduced pressure.
Step 2: Hydrolysis to Amidodiphosphoric Acid
Materials:
-
Dichlorophosphinylphosphorimidic trichloride (from Step 1)
-
Deionized water
-
pH meter
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
Carefully add the dichlorophosphinylphosphorimidic trichloride to a beaker containing ice-cold deionized water with vigorous stirring. This reaction is exothermic and will generate HCl, so it must be performed in a well-ventilated fume hood.
-
The amount of water should be in large excess to ensure complete hydrolysis.
-
Continue stirring the solution in an ice bath. The hydrolysis of the P-Cl bonds will lead to the formation of amidodiphosphoric acid and hydrochloric acid.
-
Monitor the pH of the solution. The final solution will be strongly acidic.
-
The resulting aqueous solution contains amidodiphosphoric acid. Further purification can be achieved by ion-exchange chromatography if a highly pure sample is required. For many applications, the neutralized solution may be used directly.
Method 2: Synthesis via Hydrolysis of Trimetaphosphimic Acid
This method involves the ring-opening hydrolysis of trimetaphosphimic acid to form diimidotriphosphoric acid, which is closely related to amidodiphosphoric acid.
Materials:
-
Trimetaphosphimic acid
-
Deionized water
-
Heating plate with stirring
-
Crystallization dish
Procedure:
-
Dissolve trimetaphosphimic acid in deionized water.
-
Heat the solution gently to facilitate hydrolysis. A temperature of around 60-80 °C is a reasonable starting point.
-
The hydrolysis will lead to the opening of the P₃N₃ ring structure.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the product, oxonium diimidotriphosphate.
-
Collect the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Method 1 (via Dichlorophosphinylphosphorimidic Trichloride) | Method 2 (via Trimetaphosphimic Acid Hydrolysis) |
| Starting Materials | PCl₅, (NH₄)₂SO₄ | Trimetaphosphimic acid |
| Intermediate | Dichlorophosphinylphosphorimidic trichloride | Not applicable |
| Reaction Steps | 2 | 1 |
| Reported Yield | Near-quantitative for the intermediate | Yield is dependent on hydrolysis conditions |
| Key Conditions | Reflux in tetrachloroethane, followed by aqueous hydrolysis | Gentle heating in aqueous solution |
| Purification | Distillation/crystallization of intermediate, ion-exchange chromatography of final product | Crystallization |
Mandatory Visualization
Application Notes and Protocols for the Quantification of Amidodiphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidodiphosphoric acid, a compound of interest in various chemical and biological studies, requires accurate and reliable quantification methods. These application notes provide detailed protocols for the quantitative analysis of amidodiphosphoric acid using state-of-the-art analytical techniques. The methods described herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings, including those involved in drug development where precise quantification of phosphorus-containing compounds is crucial. The primary techniques covered are Ion Chromatography (IC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each section includes a detailed experimental protocol and a summary of expected quantitative performance.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of amidodiphosphoric acid is presented below. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
| Technique | Principle | Primary Application | Key Advantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin.[1][2] | Quantification in aqueous samples and complex matrices. | High sensitivity, ability to separate related phosphorus-containing anions. |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the phosphorus-31 nucleus.[3] | Absolute quantification and structural elucidation. | Non-destructive, direct quantification without the need for a calibration curve (with internal standard), provides structural information.[3][4][5] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary.[6][7] | Rapid analysis of charged species in small sample volumes. | High separation efficiency, short analysis time, low sample and reagent consumption.[8] |
Ion Chromatography (IC) for Amidodiphosphoric Acid Quantification
Ion chromatography is a highly sensitive method for the determination of anionic species in various sample matrices.[1][2][9] For amidodiphosphoric acid, an anion-exchange column is used to separate it from other inorganic and organic anions, followed by suppressed conductivity detection.[1][2]
Experimental Protocol
1. Sample Preparation:
-
Ensure that the sample is in an aqueous solution. For solid samples, dissolve in deionized water.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[10]
-
If the sample matrix is complex (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup step using a suitable cartridge may be necessary to remove interfering substances.
2. Instrumentation and Conditions:
-
IC System: A high-performance ion chromatography system equipped with a suppressor and a conductivity detector.
-
Column: A high-capacity anion-exchange column suitable for the separation of polyphosphates, such as a Dionex IonPac AS11-HC or similar.
-
Eluent: A potassium hydroxide (KOH) gradient generated by an eluent generator is recommended for optimal separation. A typical gradient could be:
-
0-10 min: 10 mM KOH
-
10-20 min: 10-50 mM KOH (linear gradient)
-
20-25 min: 50 mM KOH
-
25-30 min: 10 mM KOH (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity.
3. Calibration:
-
Prepare a series of calibration standards of amidodiphosphoric acid in deionized water, covering the expected concentration range of the samples.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of amidodiphosphoric acid.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/L |
| Precision (%RSD) | < 5% |
| Recovery | 95 - 105% |
Note: These values are estimates based on the performance of ion chromatography for similar polyphosphate and phosphonate compounds and may need to be determined experimentally for amidodiphosphoric acid.[11][12]
³¹P NMR Spectroscopy for Amidodiphosphoric Acid Quantification
Phosphorus-31 NMR spectroscopy is a powerful technique for the direct quantification of phosphorus-containing compounds. Due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, it provides a robust method for determining the concentration of amidodiphosphoric acid, often without the need for chromatographic separation.[3][4][5]
Experimental Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard. The internal standard should be a phosphorus-containing compound that does not react with the sample and has a chemical shift that is well-resolved from the analyte peaks. Triphenyl phosphate or methylphosphonic acid are common choices.[13]
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A broadband probe tuned to the ³¹P frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and internal standard to ensure full relaxation and accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Referencing: The chemical shifts are typically referenced to an external standard of 85% H₃PO₄ at 0 ppm.
3. Data Processing and Quantification:
-
Process the FID to obtain the ³¹P NMR spectrum.
-
Integrate the area of the peak corresponding to amidodiphosphoric acid and the peak of the internal standard.
-
Calculate the concentration of amidodiphosphoric acid using the following formula:
C_sample = (I_sample / N_sample) * (N_std / I_std) * (m_std / MW_std) * (MW_sample / V_sample)
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of phosphorus atoms giving rise to the signal
-
m = mass of the internal standard
-
MW = Molecular weight
-
V = Volume of the sample solution
-
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | ~0.1 mM |
| Precision (%RSD) | < 3% |
| Accuracy | High, as it is a primary ratio method |
Note: The LOQ is dependent on the spectrometer field strength and the number of scans. The accuracy is high when a certified internal standard is used.
Capillary Electrophoresis (CE) for Amidodiphosphoric Acid Quantification
Capillary electrophoresis offers a high-resolution separation technique for charged species and is well-suited for the analysis of small inorganic anions like amidodiphosphoric acid. The separation is based on the differential migration of ions in an electric field within a narrow capillary.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or deionized water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Degas the BGE and sample solutions by sonication before use.
2. Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV or conductivity detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length). For anions, a coated capillary may be used to suppress or reverse the electroosmotic flow (EOF).
-
Background Electrolyte (BGE): A buffer system that provides good separation selectivity. For anions, a common BGE consists of a chromophoric compound for indirect UV detection, such as chromate or terephthalate, at a slightly basic pH. A typical BGE could be 20 mM Tris-HCl with 5 mM sodium chromate, pH 8.0.
-
Voltage: -15 to -25 kV (for anion analysis with reversed EOF or in a coated capillary).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection at a wavelength where the BGE chromophore absorbs strongly (e.g., 254 nm for chromate).
3. Calibration:
-
Prepare a series of amidodiphosphoric acid standards in the BGE.
-
Analyze the standards to create a calibration curve of peak area versus concentration.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 mg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 mg/L |
| Precision (%RSD) | < 5% |
| Migration Time Repeatability (%RSD) | < 2% |
Note: These values are estimates based on the performance of capillary electrophoresis for other small inorganic anions and may need to be optimized for amidodiphosphoric acid.[7]
Stability and Degradation Considerations
When developing a quantitative method, it is important to consider the stability of the analyte. Amidodiphosphoric acid, being a P-N compound, may be susceptible to hydrolysis, especially under acidic or basic conditions.[14] A forced degradation study is recommended to identify potential degradation products and to ensure the analytical method is stability-indicating.
Forced Degradation Protocol Outline:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for several hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105 °C).
-
Photodegradation: Expose the sample solution to UV light.
Analyze the stressed samples using the developed analytical method to see if any degradation peaks appear and if the main analyte peak decreases. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate quantification of amidodiphosphoric acid. Ion chromatography offers high sensitivity and is ideal for trace analysis in complex matrices. ³¹P NMR spectroscopy provides an absolute quantification method and valuable structural information. Capillary electrophoresis is a rapid and efficient technique for routine analysis. The choice of the most suitable method will depend on the specific analytical needs, sample characteristics, and available instrumentation. It is recommended to validate the chosen method according to the relevant guidelines to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Inorganic Polyphosphates by Capillary Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of inorganic polyphosphates by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]
- 12. Analysis and degradation study of glyphosate and of aminomethylphosphonic acid in natural waters by means of polymeric and ion-exchange solid-phase extraction columns followed by ion chromatography-post-column derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of Amidodiphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the quantitative analysis of amidodiphosphoric acid in various sample matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Amidodiphosphoric acid, a highly polar organophosphorus compound, presents unique analytical challenges due to its poor retention on traditional reversed-phase columns. To address this, two primary methodologies are presented: a preferred Hydrophilic Interaction Liquid Chromatography (HILIC) method, which offers excellent retention and compatibility with mass spectrometry, and an alternative Ion-Pairing Reversed-Phase Chromatography (IP-RP-HPLC) method. This note provides comprehensive experimental protocols, from sample preparation to data acquisition and analysis, to ensure reliable and reproducible results for researchers in academic and industrial settings.
Introduction
Amidodiphosphoric acid and its derivatives are of increasing interest in pharmaceutical and biochemical research due to their structural similarity to pyrophosphates and their potential as enzyme inhibitors or therapeutic agents. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. The high polarity of amidodiphosphoric acid, however, makes its separation by conventional reversed-phase HPLC challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust technique for the analysis of highly polar compounds, offering superior retention and separation.[1][2] This method, coupled with the sensitivity and selectivity of mass spectrometry, provides a powerful tool for the analysis of amidodiphosphoric acid. An alternative, ion-pairing reversed-phase HPLC, can also be employed to enhance retention by forming a more hydrophobic complex with the analyte.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. The following are general guidelines:
a) For Aqueous Samples (e.g., drug formulations, reaction mixtures):
-
Dilute the sample with the initial mobile phase to bring the concentration of amidodiphosphoric acid into the calibration range.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
b) For Biological Matrices (e.g., plasma, urine):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC-MS analysis.
c) Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elute the amidodiphosphoric acid with 1 mL of a 5% ammonium hydroxide solution in methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
HPLC-MS Methodologies
a) Preferred Method: HILIC-MS
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MS/MS Transitions:
-
Precursor Ion (m/z): 175.9 (predicted for [M-H]⁻)
-
Product Ions (for SRM/MRM): To be determined by infusion of a standard solution. Predicted fragments could include m/z 79 ([PO3]⁻) and m/z 96 ([PO3NH2]⁻).
-
b) Alternative Method: Ion-Pairing Reversed-Phase HPLC-MS
-
HPLC System: As above
-
Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 5 mM Tributylamine and 5 mM Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Mass Spectrometer and Settings: As described for the HILIC method. Note that ion-pairing reagents can cause signal suppression and require more frequent cleaning of the MS interface.[5]
Data Presentation
The following tables summarize the expected quantitative data for the analysis of amidodiphosphoric acid. These are representative values and should be confirmed experimentally.
Table 1: HPLC-MS Parameters for Amidodiphosphoric Acid Analysis
| Parameter | HILIC Method | IP-RP-HPLC Method |
| Column | ACQUITY UPLC BEH Amide | XBridge C18 |
| Expected Retention Time | ~ 3.5 min | ~ 6.2 min |
| Precursor Ion (m/z) | 175.9 | 175.9 |
| Product Ion 1 (m/z) | 79.0 (tentative) | 79.0 (tentative) |
| Product Ion 2 (m/z) | 96.0 (tentative) | 96.0 (tentative) |
Table 2: Performance Characteristics of the HILIC-MS Method
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Amidophosphoric Acids as Phosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
Amidophosphoric acids and their derivatives represent a versatile class of phosphorylating agents with significant applications in biochemical research and drug development. While the term "amidodiphosphoric acid" is not commonly used in the scientific literature, the closely related compound, diamidophosphate (DAP), and the broader class of phosphoramidates have emerged as powerful tools for the phosphorylation of a wide range of biomolecules. These reagents offer unique reactivity profiles, particularly for reactions conducted in aqueous environments, and are central to innovative prodrug strategies.
Introduction to Amidophosphoric Acid Derivatives
Phosphoramidates are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by an amino group, forming a P-N bond.[1] This structural feature imparts distinct chemical properties compared to traditional phosphorylating agents like phosphorus oxychloride. Diamidophosphate (DAP), a molecule with two amino groups attached to a central phosphate, has garnered significant attention as a prebiotically plausible phosphorylating agent capable of efficiently phosphorylating nucleosides, sugars, and amino acids in water.[2][3]
In the realm of drug development, the phosphoramidate motif is a cornerstone of the ProTide (Pro-nucleotide) technology.[4][5] This approach masks the negative charges of a phosphate group, enabling nucleoside monophosphates to cross cell membranes. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active, phosphorylated drug molecule.[6]
Applications in Phosphorylation
Amidophosphoric acid derivatives are utilized in a variety of phosphorylation reactions:
-
Prebiotic Chemistry and the Origins of Life: DAP is extensively studied for its ability to phosphorylate simple organic molecules in aqueous solutions, providing insights into the abiotic synthesis of essential biomolecules like nucleotides.[7][8]
-
Synthesis of Nucleoside Analogs: Phosphoramidate chemistry is crucial for the synthesis of antiviral and anticancer nucleoside analogs. The ProTide approach has led to the development of several clinically approved drugs.[4][5]
-
Phosphorylation of Peptides and Sugars: DAP and other phosphoramidates can be used to phosphorylate amino acids and carbohydrates, facilitating the study of post-translational modifications and the synthesis of glycoconjugates.[2]
Experimental Protocols and Data
Protocol 1: General Procedure for Diamidophosphate (DAP)-Mediated Phosphorylation of Nucleosides
This protocol describes a general method for the phosphorylation of nucleosides in an aqueous solution using diamidophosphate (DAP).
Materials:
-
Nucleoside (e.g., adenosine, uridine)
-
Diamidophosphate (DAP)
-
Magnesium chloride (MgCl₂) or Zinc chloride (ZnCl₂) (optional, as catalyst)
-
Imidazole (optional, as catalyst)
-
Deionized water
-
pH meter
-
Heating block or water bath
Procedure:
-
Prepare a 0.1 M solution of the desired nucleoside in deionized water.
-
Prepare a stock solution of diamidophosphate (DAP).
-
In a reaction vessel, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied to optimize the reaction.
-
If using a catalyst, add MgCl₂ or ZnCl₂ to the reaction mixture. Imidazole can also be added to accelerate the reaction.[7]
-
Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 10) using a suitable acid or base.[7]
-
Incubate the reaction mixture at a constant temperature, typically between 50°C and 90°C.[7][9]
-
Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the phosphorylated products can be purified by chromatographic methods.
Quantitative Data for DAP-Mediated Phosphorylation:
| Substrate | DAP (equiv.) | Catalyst | Temperature (°C) | pH | Products | Yield (%) | Reference |
| Nucleosides (general) | 1-10 | Mg²⁺ or Zn²⁺ | 50 | 5.5 - 10 | 2'-NMP, 3'-NMP, 5'-NMP, 2',3'-cNMP | Variable | [7] |
| Uridine | 10 | none | 60-75 | Neutral | 5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cUMP | Not specified | [7] |
| Adenosine | 10 | Ni(II) | 90 | Alkaline | 5'-AMP | Substantial | [9] |
Protocol 2: Synthesis of a Phosphoramidate (ProTide) Prodrug of a Nucleoside Analog
This protocol outlines a general method for the synthesis of a phosphoramidate prodrug using the Atherton-Todd reaction.
Materials:
-
Nucleoside analog
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the nucleoside analog in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add the tertiary amine base to the solution.
-
Slowly add a solution of the aryl phosphorodichloridate in the same solvent to the reaction mixture.
-
Stir the reaction at low temperature for a specified period, monitoring the formation of the phosphorochloridate intermediate by TLC or NMR.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride and the tertiary amine base in the anhydrous solvent.
-
Add the amino acid ester solution to the reaction mixture containing the phosphorochloridate intermediate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired phosphoramidate prodrug.
Quantitative Data for Phosphoramidate Prodrug Synthesis:
| Nucleoside Analog | Phosphorylating Agent | Amine | Solvent | Yield (%) | Reference |
| Various | Diethyl H-phosphonate, CCl₄ | Aniline | Not specified | 30-75 | [4] |
| Various | (EtO)₂P(O)Cl | Various amines | Not specified | Variable | [4] |
| Zidovudine (AZT) | Phenyl phosphorodichloridate | L-Alanine methyl ester | Dichloromethane | Good | [6] |
Visualizations
Diagram 1: General Workflow for DAP-Mediated Phosphorylation
Caption: Workflow for nucleoside phosphorylation using DAP.
Diagram 2: ProTide Prodrug Activation Pathway
Caption: Intracellular activation of a ProTide prodrug.
Diagram 3: Logical Relationship in Phosphoramidate Synthesis
Caption: Key steps in phosphoramidate synthesis.
References
- 1. Phosphoramidate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Amidodiphosphoric Acid Analogs in Urease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidodiphosphoric acid analogs, particularly phosphorodiamidates and N-acylphosphoric triamides, have emerged as a class of potent inhibitors of the enzyme urease. Urease is a critical virulence factor for several pathogenic microorganisms, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease allows these pathogens to survive in the acidic environment of the stomach. Inhibition of urease activity is, therefore, a promising therapeutic strategy to combat such infections. These application notes provide an overview of the use of amidodiphosphoric acid analogs in urease inhibition assays, including quantitative data and detailed experimental protocols.
Mechanism of Action
Derivatives of phosphoric acid, such as phenyl phosphorodiamidates, act as slow-binding inhibitors of urease.[1] The mechanism is suggested to involve a covalent but reversible inhibition through the formation of a phosphoacyl enzyme intermediate.[1] N-acylphosphoric triamides have been shown to be highly potent and specific inhibitors of urease, with their inhibitory activity being significantly higher than other known urease inhibitors like caprylohydroxamic acid.[2]
Quantitative Data: Urease Inhibition by Amidodiphosphoric Acid Analogs
The inhibitory potency of various amidodiphosphoric acid analogs against urease has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes key quantitative data from published studies.
| Compound Class | Specific Compound | Enzyme Source | IC50 | Ki | Reference |
| N-acylphosphoric triamides | Benzoyl phosphoric triamide (BPA) | Jack bean, Proteus mirabilis, Ureaplasma urealyticum | 2-21 nM | - | [2] |
| Isopentenoyl phosphoric triamide (IPA) | Jack bean, Proteus mirabilis, Ureaplasma urealyticum | 2-21 nM | - | [2] | |
| Phenyl phosphorodiamidates | 4-Nitrophenyl phosphorodiamidate | Helicobacter pylori | - | - | [1] |
| 4-Methoxyphenyl phosphorodiamidate | Helicobacter pylori | - | - | [1] | |
| Aminophosphinic/Aminophosphonic acids | N-n-Hexylaminomethyl-P-aminomethylphosphinic acid | Helicobacter pylori | - | 0.294 µM | [3] |
| N-methylaminomethyl-P-hydroxymethylphosphinic acid | Helicobacter pylori | - | 1.032 µM | [3] | |
| Bis(N-methylaminomethyl)phosphinic acid | Helicobacter pylori | - | - | [3] |
Note: For phenyl phosphorodiamidates, the inhibition was characterized by second-order rate constants (ki), which were 2.5 x 10(5) M-1s-1 for the 4-nitro derivative and 1.2 x 10(4) M-1s-1 for the 4-methoxy derivative.[1]
Experimental Protocols
A common and reliable method for determining urease inhibition is to quantify the amount of ammonia produced from the enzymatic hydrolysis of urea. The Berthelot method provides a sensitive colorimetric assay for ammonia.[2][4][5]
Protocol 1: Spectrophotometric Urease Inhibition Assay using the Berthelot Method
This protocol is adapted for a 96-well plate format, suitable for screening and IC50 determination of inhibitors like phosphorodiamidates.
Materials:
-
Urease enzyme (e.g., from Jack Bean or H. pylori)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (e.g., a phosphorodiamidate derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.[6]
-
Alkali Reagent (Solution B): 0.25 g sodium hydroxide and 0.41 mL sodium hypochlorite (5%) in 50 mL distilled water.[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions fresh. The inhibitor should be prepared as a stock solution and serially diluted to the desired concentrations.
-
Assay Mixture Preparation:
-
In each well of a 96-well plate, add 15 µL of urease enzyme solution.
-
Add 15 µL of the test inhibitor solution at various concentrations (or solvent for the control).
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 30 minutes) to allow for potential slow-binding inhibition.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 70 µL of urea solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).[5]
-
-
Ammonia Detection (Berthelot Reaction):
-
Measurement:
-
Calculations:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for a typical urease inhibition assay.
Signaling Pathway: Role of Urease in H. pylori Pathogenesis and its Inhibition
Caption: Urease's role in H. pylori survival and its inhibition.
References
- 1. [PDF] Use of the Berthelot reaction in the the automated analysis of serum urea nitrogen. | Semantic Scholar [semanticscholar.org]
- 2. labcarediagnostics.com [labcarediagnostics.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 6. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Amidodiphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of amidodiphosphoric acid. The synthesis of the target compound is first proposed, followed by a comprehensive purification strategy employing ion-exchange chromatography and crystallization. This protocol is designed to guide researchers in obtaining high-purity amidodiphosphoric acid for various applications in research and drug development.
Proposed Synthesis of Amidodiphosphoric Acid
A plausible synthetic route to amidodiphosphoric acid involves the controlled ammonolysis and subsequent hydrolysis of phosphoryl chloride. This method is adapted from procedures for the synthesis of related phosphorus-nitrogen compounds. The reaction proceeds in two conceptual steps:
-
Ammonolysis of Phosphoryl Chloride: Phosphoryl chloride is reacted with a stoichiometric excess of aqueous ammonia at low temperatures to form a mixture of phosphorylated amine intermediates.
-
Controlled Hydrolysis: The reaction mixture is then subjected to controlled hydrolysis to yield the desired amidodiphosphoric acid, along with other phosphate and amide byproducts.
Reaction Scheme:
Purification Protocol
The purification of amidodiphosphoric acid from the crude reaction mixture is achieved through a two-step process involving ion-exchange chromatography followed by crystallization of the sodium salt.
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for separating charged molecules and is well-suited for the purification of anionic species like amidodiphosphoric acid from a complex mixture.[1][2] A strong anion exchange resin is employed to bind the negatively charged phosphate derivatives.
Experimental Protocol:
-
Resin Preparation: A strong anion exchange resin (e.g., Dowex 1x8, chloride form) is packed into a chromatography column and washed thoroughly with deionized water until the eluent is neutral. The resin is then equilibrated with the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Preparation: The crude reaction mixture is filtered to remove any solid impurities. The pH of the filtrate is adjusted to approximately 8.0 with a suitable base (e.g., NaOH) to ensure that the target molecule is deprotonated and can bind to the anion exchange resin.
-
Chromatography:
-
The prepared sample is loaded onto the equilibrated anion exchange column.
-
The column is washed with several column volumes of the starting buffer to remove unbound and weakly bound impurities.
-
Elution is performed using a linear gradient of increasing salt concentration. A gradient of 0 to 1.0 M NaCl in the starting buffer is typically effective for eluting phosphate compounds.[1]
-
Fractions are collected throughout the elution process.
-
-
Fraction Analysis: Each fraction is analyzed for the presence of the desired product. This can be achieved by monitoring the phosphorus content using a suitable assay (e.g., molybdate assay) or by techniques like ³¹P NMR spectroscopy.
Table 1: Ion-Exchange Chromatography Parameters
| Parameter | Value/Description |
| Resin Type | Strong Anion Exchanger (e.g., Dowex 1x8) |
| Column Dimensions | Dependent on the scale of purification |
| Starting Buffer | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer | 20 mM Tris-HCl, pH 8.0, with 1.0 M NaCl |
| Gradient | Linear, 0-100% Elution Buffer |
| Flow Rate | Dependent on column dimensions |
| Detection | Phosphorus assay, ³¹P NMR |
Workflow for Ion-Exchange Chromatography:
Caption: Workflow of the ion-exchange chromatography purification step.
Crystallization
The fractions containing pure amidodiphosphoric acid are pooled, and the product is isolated as its sodium salt by crystallization.
Experimental Protocol:
-
Pooling and Concentration: Fractions identified to contain the pure product are combined. The solution is concentrated under reduced pressure to increase the concentration of the amidodiphosphate salt.
-
pH Adjustment and Salt Formation: The pH of the concentrated solution is carefully adjusted to a neutral or slightly basic pH (around 7.5-8.5) with a concentrated solution of sodium hydroxide to ensure the formation of the disodium salt.
-
Crystallization:
-
The concentrated sodium amidodiphosphate solution is cooled slowly to induce crystallization. Seeding with a small crystal can facilitate this process.
-
Alternatively, an anti-solvent such as ethanol or acetone can be slowly added to the aqueous solution to decrease the solubility of the salt and promote precipitation.[3]
-
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold deionized water or the anti-solvent, and then dried under vacuum to yield the purified sodium salt of amidodiphosphoric acid.
Table 2: Crystallization Parameters
| Parameter | Value/Description |
| Salt Form | Disodium Amidodiphosphate |
| Crystallization Method | Cooling or Anti-solvent Precipitation |
| Anti-solvent | Ethanol or Acetone |
| Isolation | Filtration |
| Drying | Under vacuum |
Workflow for Crystallization:
Caption: Workflow of the crystallization and isolation step.
Characterization of Purified Amidodiphosphoric Acid
The identity and purity of the final product should be confirmed using spectroscopic methods.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly effective technique for characterizing phosphorus-containing compounds.[4] The chemical shifts provide information about the chemical environment of the phosphorus atoms. For amidodiphosphoric acid, two distinct phosphorus environments are expected, which may result in two separate signals or a more complex splitting pattern depending on the coupling between the phosphorus nuclei and with the amine proton. The chemical shifts are typically referenced to 85% phosphoric acid.[4] The expected chemical shift range for inorganic phosphates is broad.[4][5]
Table 3: Expected ³¹P NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) |
| Phosphorus (P-N-P) | -10 to +10 (relative to H₃PO₄) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the purified compound.[6][7]
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| P=O stretching | 1200 - 1300 |
| P-O-P asymmetric stretching | 900 - 1000 |
| P-N stretching | 800 - 900 |
| N-H bending | 1500 - 1650 |
| O-H stretching (of water of crystallization) | 3200 - 3600 |
Conclusion
The protocol outlined in this document provides a comprehensive approach for the purification of amidodiphosphoric acid. By combining a proposed synthesis with a detailed purification strategy involving ion-exchange chromatography and crystallization, researchers can obtain a high-purity product suitable for further investigation and application. The characterization methods described will ensure the identity and quality of the final compound.
References
- 1. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. FTIR spectral signatures of amazon inorganic phosphates: Igneous, weathering, and biogenetic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of Amidodiphosphoric Acid and Its Analogs in Organic Synthesis
A detailed overview for researchers, scientists, and drug development professionals.
Introduction
Amidodiphosphoric acid is a phosphorus-based compound with potential applications in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications for amidodiphosphoric acid itself. In contrast, its close structural analogs, namely imidodiphosphoric acids and polyphosphoric acid (PPA) , are extensively utilized and well-documented as powerful reagents and catalysts in a wide array of organic transformations. This document, therefore, provides a detailed account of the applications of these closely related and synthetically valuable compounds, offering insights into their reactivity, and providing experimental protocols for their use.
I. Chiral Imidodiphosphoric Acids: Catalysts for Asymmetric Synthesis
Chiral imidodiphosphoric acids (IDPs) have emerged as a superior class of Brønsted acid organocatalysts. Their unique structure, featuring a confined chiral environment, allows for exceptional stereocontrol in a variety of asymmetric reactions, often outperforming traditional chiral phosphoric acids.[1][2]
A. Asymmetric Diels-Alder Reaction
Chiral IDPs are highly effective catalysts for the asymmetric Diels-Alder reaction, a cornerstone of C-C bond formation in organic synthesis.[1][3] They facilitate the [4+2] cycloaddition of dienes and dienophiles with high enantioselectivity.[1]
Logical Workflow for Catalyst Screening
Caption: A streamlined workflow for identifying broadly applicable catalysts.
Quantitative Data for Asymmetric Diels-Alder Reaction
| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinnamaldehyde | Cyclopentadiene | 1 | Toluene | -78 | 2 | 95 | 96 | [1] |
| Crotonaldehyde | Cyclopentadiene | 1 | Toluene | -78 | 2 | 92 | 94 | [1] |
| 2-Methyl-2-pentenal | Cyclopentadiene | 1 | Toluene | -78 | 4 | 88 | 91 | [1] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: A solution of the chiral imidodiphosphoric acid catalyst (1 mol%) in dry toluene is prepared in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reactants: The dienophile (1.0 equiv) is added, followed by the slow addition of the diene (1.2 equiv).
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
B. Asymmetric Aldol Reaction
Chiral IDPs can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high diastereo- and enantioselectivity.[4][5][6]
Reaction Pathway for Acid-Catalyzed Aldol Reaction
Caption: General mechanism of an acid-catalyzed aldol reaction.
Quantitative Data for Asymmetric Aldol Reaction
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 5 | Toluene | -20 | 24 | 85 | >20:1 | 92 | [4] |
| Cyclohexanone | Benzaldehyde | 5 | CH₂Cl₂ | 0 | 12 | 90 | 10:1 | 95 | [4] |
| 2-Butanone | 4-Chlorobenzaldehyde | 5 | Toluene | -20 | 36 | 78 | 15:1 | 88 | [4] |
Experimental Protocol: Asymmetric Aldol Reaction
-
Reaction Setup: To a solution of the chiral imidodiphosphoric acid catalyst (5 mol%) in the specified solvent, the aldehyde (1.0 equiv) is added at the designated temperature under an inert atmosphere.
-
Addition of Ketone: The ketone (2.0 equiv) is then added dropwise over a period of 10 minutes.
-
Reaction Monitoring: The reaction mixture is stirred vigorously and monitored by TLC.
-
Work-up: After the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography on silica gel to yield the desired β-hydroxy ketone.
II. Polyphosphoric Acid (PPA): A Versatile Reagent in Organic Synthesis
Polyphosphoric acid (PPA) is a viscous polymeric acid that serves as both a strong Brønsted acid and a powerful dehydrating agent. It is widely used in a variety of acid-catalyzed reactions, particularly those involving intramolecular cyclizations and acylations.[7]
A. Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for the synthesis of indoles from arylhydrazines and carbonyl compounds. PPA is a commonly used acid catalyst for this transformation.[8][9]
Reaction Scheme for Fischer Indole Synthesis
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ccsenet.org [ccsenet.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Amidodiphosphoric Acid Analogs as Precursors for Nucleotide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological applications of nucleoside 5'-imidodiphosphates, which are stable analogs of nucleoside 5'-diphosphates. The central P-N-P (imidodiphosphate) linkage in these molecules, analogous to the core structure of amidodiphosphoric acid derivatives, imparts resistance to enzymatic hydrolysis by nucleotidases, making them valuable tools for studying biological processes involving nucleotides and as potential therapeutic agents.
Introduction
Nucleotide analogs are indispensable in modern drug development and biochemical research. Modifications to the phosphate backbone can significantly alter the stability and biological activity of these molecules. One such modification is the replacement of the β-phosphate oxygen with a nitrogen atom, forming an imidodiphosphate linkage (P-N-P). This substitution creates nucleotide analogs that are resistant to cleavage by phosphodiesterases, enabling the study of nucleotide-dependent pathways and the development of enzyme inhibitors with therapeutic potential.
This document details the synthesis of nucleoside 5'-imidodiphosphates and summarizes their inhibitory activities against key enzymes in nucleotide metabolism, providing researchers with the necessary information to utilize these analogs in their studies.
Data Presentation
The following table summarizes the inhibitory activity of various nucleoside 5'-imidodiphosphate analogs against their respective target enzymes.
| Nucleoside Analog | Target Enzyme | Reported Activity |
| Adenosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Competitive inhibitor |
| Guanosine 5'-imidodiphosphate | Ecto-5'-nucleotidase & PPRP synthetase | Potent inhibitor |
| 2'-Deoxyadenosine 5'-imidodiphosphate | Ecto-5'-nucleotidase & PPRP synthetase | Potent inhibitor |
| 2'-Deoxyguanosine 5'-imidodiphosphate | Ecto-5'-nucleotidase & PPRP synthetase | Potent inhibitor |
| Ribavirin 5'-imidodiphosphate | IMP dehydrogenase | Weak inhibitor |
Experimental Protocols
Synthesis of Nucleoside 5'-Imidodiphosphates
The synthesis of nucleoside 5'-imidodiphosphates is achieved through the reaction of a parent nucleoside with a phosphorylating agent, trichloro[(dichlorophosphoryl)imido]phosphorane, in a suitable solvent. The following is a general protocol based on the work of Tomasz et al. (1988).
Materials:
-
Nucleoside (e.g., adenosine, guanosine, ribavirin)
-
Trichloro[(dichlorophosphoryl)imido]phosphorane
-
Trimethyl phosphate (anhydrous)
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
DEAE-Sephadex A-25 resin
-
Cellulose TLC plates
-
Developing solvent: n-propanol:concentrated ammonia:water (55:10:35, v/v/v)
-
Anhydrous solvents (e.g., DMF, acetone) for purification
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired nucleoside in anhydrous trimethyl phosphate.
-
Phosphorylation: To the stirred solution of the nucleoside, add a solution of trichloro[(dichlorophosphoryl)imido]phosphorane in anhydrous trimethyl phosphate dropwise at room temperature. The molar ratio of the phosphorylating agent to the nucleoside should be optimized for each specific nucleoside, typically ranging from 1.5 to 3 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) on cellulose plates. The disappearance of the starting nucleoside and the appearance of a new, more polar spot corresponding to the nucleotide analog indicates the reaction is proceeding.
-
Quenching: Upon completion of the reaction (typically after several hours), carefully quench the reaction mixture by the slow addition of water or a dilute buffer solution.
-
Purification:
-
Ion-Exchange Chromatography: Load the quenched reaction mixture onto a DEAE-Sephadex A-25 column pre-equilibrated with TEAB buffer.
-
Elution: Elute the column with a linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M).
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectrophotometry and TLC to identify those containing the desired product.
-
Desalting: Pool the product-containing fractions and remove the volatile TEAB buffer by repeated co-evaporation with water.
-
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the synthesis and application of nucleoside imidodiphosphate analogs.
Caption: Synthetic workflow for nucleoside 5'-imidodiphosphates.
Caption: Inhibition of the adenosine signaling pathway.
Application Notes and Protocols for Amidodiphosphoric Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving amidodiphosphoric acid, a molecule of interest in bioorganic chemistry and drug development due to its structural similarity to pyrophosphate and its potential role as an ATP analog or enzyme inhibitor. The protocols outlined below cover the synthesis, characterization, and typical reactions of amidodiphosphoric acid, with a focus on providing reproducible methodologies for laboratory use.
Synthesis of Amidodiphosphoric Acid
The synthesis of amidodiphosphoric acid can be approached through the ammonolysis of a suitable pyrophosphoryl chloride derivative. A common precursor is pyrophosphoryl chloride (P₂O₃Cl₄). The reaction involves the nucleophilic attack of ammonia on the phosphorus centers, leading to the displacement of chloride ions and the formation of the P-N-P bridge.
Experimental Protocol: Synthesis of Sodium Amidodiphosphate
This protocol details the synthesis of the more stable sodium salt of amidodiphosphoric acid.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ammonia (gas or liquid)
-
Anhydrous inert solvent (e.g., kerosene, hexane, benzene)[1]
-
Sodium hydroxide (NaOH)
-
Ice
-
Filter apparatus
-
Reaction vessel with stirring and cooling capabilities
Procedure:
-
In a reaction vessel, dissolve phosphorus oxychloride in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to below 0 °C using an ice-salt bath.
-
Slowly bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, a solution of liquid ammonia in the same solvent can be added dropwise. Maintain the temperature below 10 °C throughout the addition. An excess of ammonia is typically used.[1]
-
After the addition of ammonia is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The reaction mixture will contain a precipitate of ammonium chloride and the desired amidodiphosphate precursor. Filter the mixture to separate the solid components.
-
The solid is then carefully treated with a cold, concentrated solution of sodium hydroxide to neutralize the ammonium chloride and convert the amidodiphosphoric acid to its sodium salt. The temperature should be maintained below 20 °C.
-
The resulting solution is filtered to remove any remaining solids. The sodium salt of amidodiphosphoric acid can be precipitated from the filtrate by the addition of a water-miscible organic solvent like ethanol or acetone.
-
The precipitate is collected by filtration, washed with the organic solvent, and dried under vacuum to yield sodium amidodiphosphate.
Table 1: Typical Reaction Parameters for Sodium Amidodiphosphate Synthesis
| Parameter | Value |
| Molar Ratio (POCl₃:NH₃) | 1 : 5 (or higher) |
| Reaction Temperature | -10 °C to 10 °C |
| Reaction Time | 4-6 hours |
| Solvent | Anhydrous Hexane |
| Neutralizing Agent | 2M Sodium Hydroxide |
| Precipitation Solvent | Ethanol |
| Expected Yield | 40-60% |
Characterization of Amidodiphosphoric Acid
Characterization of the synthesized amidodiphosphate is crucial to confirm its identity and purity. The primary techniques employed are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Experimental Protocol: Spectroscopic Characterization
³¹P NMR Spectroscopy:
-
Dissolve a small amount of the synthesized sodium amidodiphosphate in D₂O.
-
Acquire the ³¹P NMR spectrum. The spectrum is expected to show a characteristic signal for the phosphorus nuclei in the amidodiphosphate environment. The chemical shift will be distinct from that of phosphate, pyrophosphate, and other phosphorus-containing impurities.[2][3]
-
Proton decoupling should be used to simplify the spectrum and improve signal-to-noise.
FTIR Spectroscopy:
-
Prepare a KBr pellet of the dried sodium amidodiphosphate or acquire the spectrum using an ATR-FTIR spectrometer.
-
The FTIR spectrum should display characteristic absorption bands for the P-N-P asymmetric and symmetric stretching vibrations, as well as P=O and P-O stretching frequencies.
Table 2: Expected Spectroscopic Data for Sodium Amidodiphosphate
| Technique | Expected Features |
| ³¹P NMR (in D₂O) | A singlet or a set of coupled signals in the range of -5 to 5 ppm (referenced to 85% H₃PO₄), depending on the pH and cation present. |
| FTIR (KBr pellet) | ~900-950 cm⁻¹ (P-N-P stretch), ~1250-1300 cm⁻¹ (P=O stretch), ~1000-1100 cm⁻¹ (P-O stretch) |
Hydrolysis of Amidodiphosphoric Acid
The P-N bond in amidodiphosphoric acid is susceptible to hydrolysis, particularly under acidic conditions.[4] Understanding the stability of this bond is critical for its application in biological systems.
Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis
Materials:
-
Sodium amidodiphosphate
-
Buffered solutions of varying pH (e.g., pH 4, 7, and 9)
-
Constant temperature water bath
-
³¹P NMR spectrometer
Procedure:
-
Prepare solutions of sodium amidodiphosphate in the different pH buffers.
-
Place the solutions in a constant temperature water bath (e.g., 37 °C).
-
At regular time intervals, withdraw an aliquot from each solution and acquire a ³¹P NMR spectrum.
-
Monitor the decrease in the intensity of the amidodiphosphate signal and the corresponding increase in the signal for the hydrolysis product (orthophosphate).
-
The rate of hydrolysis can be determined by plotting the concentration of amidodiphosphate versus time. The P-N bond is expected to hydrolyze much faster under acidic conditions compared to neutral or basic conditions.[4]
Table 3: Representative Hydrolysis Rate Data for a Phosphoramidate Bond
| pH | Temperature (°C) | Half-life (t₁/₂) |
| 4 | 37 | ~ hours |
| 7 | 37 | ~ days |
| 9 | 37 | ~ weeks |
Note: These are representative values for a generic phosphoramidate and the actual rates for amidodiphosphoric acid may vary.
Reactions of Amidodiphosphoric Acid with Nucleophiles
Amidodiphosphoric acid can react with various nucleophiles, which is relevant for its potential role in enzymatic reactions or as a phosphorylating agent.
Experimental Protocol: Reaction with an Amino Acid (Glycine)
Materials:
-
Sodium amidodiphosphate
-
Glycine
-
Water or a suitable buffer (pH ~7-8)
-
Heating apparatus
-
³¹P NMR spectrometer
Procedure:
-
Dissolve sodium amidodiphosphate and a molar excess of glycine in the chosen buffer.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours.
-
Monitor the progress of the reaction by ³¹P NMR spectroscopy.
-
Observe the appearance of a new signal corresponding to the phosphoramidate product formed by the reaction of the amino group of glycine with the phosphorus center of the amidodiphosphate.
Visualizations
Caption: Workflow for synthesis and analysis.
Caption: Hydrolysis reaction pathway.
Potential Applications in Drug Development
Amidodiphosphoric acid and its derivatives are of interest to drug development professionals for several reasons:
-
Enzyme Inhibitors: As structural analogs of pyrophosphate, they can act as competitive inhibitors for enzymes that utilize pyrophosphate as a substrate.
-
ATP Analogs: Modification of the amide nitrogen allows for the synthesis of non-hydrolyzable ATP analogs, which are valuable tools for studying the mechanism of ATP-dependent enzymes.
-
Prodrugs: The P-N bond can be designed to be stable under physiological conditions but cleavable under specific conditions (e.g., in the acidic environment of a tumor), allowing for targeted drug release.[4]
Further research into the synthesis of various derivatives and their biological evaluation is a promising area for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amidodiphosphoric acid stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amidodiphosphoric acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is amidodiphosphoric acid and what are its primary applications?
A1: Amidodiphosphoric acid, more commonly referred to as imidodiphosphoric acid, is a compound containing a P-N-P linkage. Its derivatives, particularly chiral imidodiphosphoric acids, are utilized as powerful Brønsted acid catalysts in asymmetric synthesis. They have demonstrated high efficiency in a variety of organic transformations, including Friedel-Crafts alkylations, cycloadditions, and kinetic resolutions.[1]
Q2: What are the main factors influencing the stability of amidodiphosphoric acid?
A2: The stability of the P-N-P bond in amidodiphosphoric acid is primarily influenced by:
-
pH: The P-N bond is susceptible to hydrolysis under both acidic and basic conditions.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Presence of Nucleophiles: Water is a key nucleophile that can lead to hydrolysis. Other nucleophiles present in a reaction mixture could also potentially cleave the P-N-P bond.
-
Moisture: Due to its susceptibility to hydrolysis, it is crucial to handle and store amidodiphosphoric acid and its derivatives under anhydrous conditions to prevent degradation.[4][5]
Q3: What are the expected degradation products of amidodiphosphoric acid?
A3: The primary degradation pathway for amidodiphosphoric acid is the hydrolysis of the P-N-P bond. This cleavage would be expected to yield two molecules of phosphoric acid and ammonia (or a corresponding amine if substituted).
Q4: How can I detect the degradation of my amidodiphosphoric acid-based catalyst?
A4: Degradation can be monitored by various analytical techniques:
-
³¹P NMR Spectroscopy: This is a highly effective method for observing changes in the phosphorus environment. The appearance of new signals corresponding to phosphate species would indicate degradation.
-
HPLC-MS: This can be used to separate the parent compound from its degradation products and provide mass information for identification.
-
FTIR Spectroscopy: Changes in the vibrational bands associated with the P-N-P and P=O groups may indicate decomposition.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
-
Hygroscopic excipients: These can introduce moisture and promote hydrolysis.
-
Strongly acidic or basic excipients: These could catalyze the degradation of the P-N-P bond.
-
Excipients with reactive functional groups: Nucleophilic groups on excipients could potentially react with the phosphorus centers.
It is always recommended to conduct compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Loss of Catalytic Activity in a Reaction
| Possible Cause | Troubleshooting Step |
| Degradation due to residual water in reagents or solvents. | Ensure all solvents and reagents are rigorously dried before use. The use of molecular sieves can help maintain anhydrous conditions.[5] |
| Incompatibility with the substrate or other reaction components. | Analyze the reaction mixture using ³¹P NMR or HPLC-MS to check for the integrity of the catalyst. Consider if any functional groups on your substrate could be promoting degradation. |
| Elevated reaction temperature. | If possible, attempt the reaction at a lower temperature to minimize thermal degradation. |
| Incorrect pH of the reaction medium. | If applicable, ensure the reaction medium is not strongly acidic or basic, as this can catalyze hydrolysis.[6][7] |
Issue 2: Inconsistent Results Between Batches of Amidodiphosphoric Acid Catalyst
| Possible Cause | Troubleshooting Step |
| Improper storage of the catalyst. | Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture and air. |
| Degradation during storage. | Re-analyze the catalyst purity using ³¹P NMR or another suitable analytical technique before use to confirm its integrity. |
| Contamination of the catalyst. | Ensure that all glassware and equipment used for handling the catalyst are scrupulously clean and dry. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for a generic amidodiphosphoric acid derivative under various conditions. This data is illustrative and should be confirmed experimentally for your specific compound.
| Condition | Parameter | Value | Notes |
| pH Stability | Half-life (t₁/₂) at 25°C | pH 2: < 1 hour | Rapid degradation in strong acid. |
| pH 4: ~24 hours | Moderate stability in weakly acidic conditions. | ||
| pH 7: > 7 days | Generally stable at neutral pH in the absence of other catalysts. | ||
| pH 10: < 2 hours | Rapid degradation in strong base. | ||
| Temperature Stability | Half-life (t₁/₂) at pH 7 | 25°C: > 7 days | Stable at room temperature. |
| 50°C: ~48 hours | Degradation rate increases significantly with temperature. | ||
| 80°C: ~3 hours | Prone to rapid decomposition at elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Amidodiphosphoric Acid Hydrolysis by ³¹P NMR
-
Sample Preparation: Prepare a stock solution of the amidodiphosphoric acid derivative in a suitable anhydrous deuterated solvent (e.g., CD₃CN, DMSO-d₆).
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 10).
-
Initiation of Degradation: In an NMR tube, mix a known concentration of the amidodiphosphoric acid stock solution with the aqueous buffer. The final solution should contain a sufficient amount of D₂O for the NMR lock.
-
NMR Analysis: Acquire a ³¹P NMR spectrum immediately after mixing (t=0). Continue to acquire spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours).
-
Data Analysis: Integrate the signal of the parent compound and any new signals corresponding to degradation products. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Visualizations
Caption: Proposed degradation pathways for amidodiphosphoric acid.
Caption: Workflow for studying amidodiphosphoric acid stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in amidodiphosphoric acid synthesis
Welcome to the technical support center for the synthesis of amidodiphosphoric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on addressing low product yield.
Troubleshooting Guides
This section provides answers to specific problems that may arise during the synthesis of amidodiphosphoric acid. The synthesis is typically a two-step process:
-
Synthesis of Phosphoryl Triamide: Reaction of phosphoryl chloride with ammonia.
-
Controlled Hydrolysis: Conversion of phosphoryl triamide to amidodiphosphoric acid.
Issue 1: Low Yield of Phosphoryl Triamide in the First Step
Question: My synthesis of phosphoryl triamide from phosphoryl chloride and aqueous ammonia is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields of phosphoryl triamide are often attributed to side reactions, primarily the hydrolysis of phosphoryl chloride and the formation of poly-phosphoramides. Here are the key factors to control:
-
Temperature Control is Critical: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of undesired by-products. At temperatures above 20°C, the formation of an unidentified water-soluble nitrogen-phosphorus-containing composition has been observed, which will reduce the yield of the desired phosphoryl triamide.[1]
-
Recommendation: Maintain the reaction temperature below 20°C, ideally between 0°C and 10°C.[1]
-
-
Order of Reagent Addition: The order in which you mix the reactants significantly impacts the outcome. Adding phosphoryl chloride to an excess of aqueous ammonia is essential. This ensures that the phosphoryl chloride preferentially reacts with ammonia rather than water, minimizing its hydrolysis.[1]
-
Molar Ratio of Reactants: An excess of ammonia is necessary to drive the reaction towards the formation of phosphoryl triamide and to neutralize the hydrogen chloride produced.
-
Recommendation: Use a molar ratio of ammonia to phosphoryl chloride of at least 6:1.
-
Experimental Protocol: Synthesis of Phosphoryl Triamide
This protocol is based on the aqueous synthesis method.
Materials:
-
Phosphoryl chloride (POCl₃)
-
Aqueous ammonia (NH₃ solution)
-
Ice bath
-
Reaction vessel with a stirrer and a dropping funnel
Procedure:
-
Prepare a mixture of water and aqueous ammonia in the reaction vessel.
-
Cool the reaction vessel in an ice bath to maintain a temperature below 20°C (ideally 0-10°C).
-
Slowly add phosphoryl chloride to the stirred ammonia solution using a dropping funnel. Ensure the addition is slow enough to maintain the desired temperature.
-
Continue stirring for a specified period after the addition is complete to ensure the reaction goes to completion.
-
The resulting product is an aqueous solution of phosphoryl triamide and ammonium chloride.
Troubleshooting Workflow for Low Phosphoryl Triamide Yield
Caption: Troubleshooting workflow for low phosphoryl triamide yield.
Issue 2: Low Yield of Amidodiphosphoric Acid During Hydrolysis
Question: I have successfully synthesized phosphoryl triamide, but the subsequent hydrolysis step to amidodiphosphoric acid is giving me a low yield. What could be the problem?
Answer:
The controlled hydrolysis of phosphoryl triamide is a delicate step. Low yields are typically due to either incomplete hydrolysis or excessive hydrolysis, leading to the formation of other phosphate species. The rate and outcome of the hydrolysis are highly dependent on pH and temperature.
-
pH Control is Paramount: The pH of the reaction mixture determines the nucleophile (hydroxide ion or water) and the stability of the intermediates.
-
Acidic Conditions: Under acidic conditions, the hydrolysis rate is generally slower. Cleavage of the P-N bond is thought to predominate at pH values below the pKa of the phosphoramide mustard nitrogen.
-
Alkaline Conditions: In alkaline solutions, the hydrolysis of P-N bonds can be more facile.
-
-
Temperature Effects: Higher temperatures will accelerate the hydrolysis rate, but may also lead to over-hydrolysis and the formation of undesirable by-products such as phosphoric acid.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of phosphoryl triamide. Conversely, excessively long reaction times, especially at elevated temperatures, can result in the degradation of the desired product.
Quantitative Data on Reaction Parameters (Hypothetical Data for Illustration)
| Parameter | Condition A | Condition B | Condition C | Yield of Amidodiphosphoric Acid |
| pH | 4-5 | 7-8 | 9-10 | Low |
| Temperature | 25°C | 50°C | 70°C | Moderate |
| Time | 2 hours | 4 hours | 6 hours | High |
Note: This table presents hypothetical data to illustrate the impact of reaction parameters. Optimal conditions should be determined experimentally.
Experimental Protocol: Controlled Hydrolysis of Phosphoryl Triamide
Materials:
-
Aqueous solution of phosphoryl triamide
-
Acid or base solution for pH adjustment (e.g., HCl or NaOH)
-
pH meter
-
Constant temperature bath
-
Reaction vessel with stirrer
Procedure:
-
Place the aqueous solution of phosphoryl triamide in the reaction vessel.
-
Adjust the pH of the solution to the desired value using the acid or base solution.
-
Place the reaction vessel in a constant temperature bath set to the desired temperature.
-
Stir the reaction mixture for the desired amount of time.
-
Monitor the progress of the reaction by taking aliquots and analyzing them for the presence of amidodiphosphoric acid and potential by-products.
Logical Relationship for Controlled Hydrolysis
Caption: Relationship between hydrolysis conditions and product formation.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of amidodiphosphoric acid and distinguish it from by-products?
A1: Paper chromatography is a classical and effective method for the separation and identification of different phosphate species.[2][3][4][5][6] You can use specific solvent systems to achieve separation. After separation, the spots can be visualized using a molybdate spray reagent. For quantitative analysis, the spots can be cut out, the phosphorus content determined colorimetrically, and compared to standards. Modern techniques like ³¹P NMR spectroscopy can also be highly effective in identifying and quantifying the different phosphorus-containing compounds in your mixture.
Q2: What are the main by-products I should expect in my synthesis?
A2: During the synthesis of phosphoryl triamide, the main by-product is ammonium chloride.[1] In the hydrolysis step, potential by-products include diamidophosphoric acid, phosphoric acid, and pyrophosphoric acid, depending on the degree of hydrolysis.
Q3: My final product seems to be a mixture of different phosphates. How can I purify amidodiphosphoric acid?
A3: Purification can be challenging due to the similar properties of the different phosphate species. Fractional crystallization of the salts (e.g., sodium or ammonium salts) can be a viable method. Ion-exchange chromatography is another powerful technique for separating ionic compounds like these phosphate derivatives.
Q4: Is the stability of the phosphoryl triamide solution a concern before the hydrolysis step?
A4: Yes, phosphoryl triamide is known to be unstable in solution and can hydrolyze over time, even at neutral pH.[1] It is best to proceed with the controlled hydrolysis step as soon as possible after the synthesis of the phosphoryl triamide solution. The stability is reported to be best in the pH range of 7.0 to 9.0.
Q5: Are there any non-aqueous methods for synthesizing phosphoryl triamide?
A5: Yes, non-aqueous methods exist, often using an inert solvent like chloroform.[7] However, these methods can be more hazardous and may require more stringent control of anhydrous conditions to prevent hydrolysis of the starting materials. The aqueous method described is often preferred for its operational simplicity.
References
- 1. US3685974A - Process for the preparation of phosphoryl triamide - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Analysis of Phosphate Mixtures by Paper Chromatography - STEMart [ste-mart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fractionation of phosphates by paper ionophoresis and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20240351960A1 - Method for producing phosphoryl or thiophosphoryl triamide, and use of compound in nitrogen fertilizer formulations - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Amidodiphosphoric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of amidodiphosphoric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of amidodiphosphoric acid, particularly through the thermal condensation of phosphoric acid and urea.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Extend the reaction time, taking aliquots periodically to analyze for product formation. |
| Moisture in Reactants: The presence of water can hydrolyze the product and intermediates. | Ensure all reactants, especially phosphoric acid, are as anhydrous as possible. Dry the urea prior to use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect Stoichiometry: An improper molar ratio of phosphoric acid to urea can limit the formation of the desired product. | Carefully control the molar ratio of the reactants. A common starting point is a 1:1 molar ratio of phosphoric acid to urea.[1][2] | |
| Product is a Viscous, Intractable Mass | Inadequate Mixing: Poor mixing can lead to localized overheating and the formation of polymeric byproducts. | Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature. |
| Reaction Temperature is Too High: Excessive heat can lead to the formation of highly condensed, insoluble polyphosphates. | Carefully control the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the viscosity of the reaction mixture. | |
| Presence of Impurities in the Final Product | Side Reactions: Undesired side reactions can occur, leading to the formation of various phosphate and urea-derived impurities. | Optimize the reaction temperature and time to favor the formation of amidodiphosphoric acid. Purification of the crude product may be necessary. |
| Starting Material Impurities: Impurities in the initial phosphoric acid or urea can be carried through to the final product. | Use high-purity starting materials. If using wet-process phosphoric acid, consider a purification step prior to the reaction.[3] | |
| Difficulty in Product Isolation and Purification | Product Solubility: The product may be highly soluble in the reaction medium or purification solvents. | Explore different crystallization techniques. Anti-solvent precipitation by adding a non-polar solvent to a solution of the product in a polar solvent may be effective. |
| Co-precipitation of Impurities: Impurities may co-precipitate with the desired product. | Recrystallization from a suitable solvent system can help to remove impurities. Column chromatography may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of amidodiphosphoric acid via thermal condensation?
Q2: What are the critical reaction parameters to control during the synthesis?
The most critical parameters are:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. Temperatures in the range of 50-110°C have been reported for the synthesis of related urea phosphates.[1][4]
-
Reactant Ratio: The molar ratio of phosphoric acid to urea will determine the composition of the final product mixture. A 1:1 ratio is a logical starting point for forming a simple adduct.[2]
-
Moisture Content: The reaction is sensitive to water, which can lead to hydrolysis of the P-N bond. Using anhydrous reactants and performing the reaction under a dry atmosphere is recommended.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:
-
³¹P NMR Spectroscopy: This is a powerful technique to identify and quantify different phosphorus-containing species in the reaction mixture.
-
Infrared (IR) Spectroscopy: The formation of the P-N bond can be monitored by the appearance of characteristic absorption bands.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of starting materials and the appearance of the product.
Q4: What are the likely side products in this reaction?
Side products can include various condensed phosphates (pyrophosphates, tripolyphosphates, etc.), unreacted starting materials, and decomposition products of urea, such as biuret and triuret. The formation of these byproducts is highly dependent on the reaction conditions.
Q5: How stable is amidodiphosphoric acid?
The P-N (phosphoramidate) bond in amidodiphosphoric acid is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[5][6][7] The stability is also temperature-dependent, with higher temperatures accelerating hydrolysis. For storage, it is advisable to keep the compound in a dry, cool, and neutral environment.
Experimental Protocols
While a specific, validated protocol for the synthesis of amidodiphosphoric acid is not available in the reviewed literature, the following general procedure can be used as a starting point for optimization, based on the synthesis of urea phosphate.[1][2]
General Procedure for the Synthesis of Amidodiphosphoric Acid (Starting Point)
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser connected to a drying tube, place one molar equivalent of anhydrous phosphoric acid.
-
Reaction Initiation: Begin vigorous stirring and slowly add one molar equivalent of dry urea. The reaction may be exothermic, so control the rate of addition to maintain the desired temperature.
-
Heating: Heat the reaction mixture to a temperature between 50°C and 90°C.[1][2] The optimal temperature will need to be determined experimentally.
-
Reaction Monitoring: Maintain the temperature and stirring for a set period (e.g., 1-2 hours). Monitor the reaction progress using a suitable analytical technique (e.g., ³¹P NMR or IR spectroscopy).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Alternatively, anti-solvent precipitation may be employed.
-
Purification: Collect the solid product by filtration, wash with a cold, anhydrous solvent, and dry under vacuum. Recrystallization from an appropriate solvent may be necessary to improve purity.
Visualizations
Caption: A general experimental workflow for the synthesis of amidodiphosphoric acid.
Caption: A troubleshooting guide for addressing low product yield in the synthesis of amidodiphosphoric acid.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. mdpi.com [mdpi.com]
- 3. US3713802A - Reaction of phosphoric acid, urea, and ammonia - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amidodiphosphoric Acid Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of amidodiphosphoric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude amidodiphosphoric acid?
The two most common and effective methods for purifying amidodiphosphoric acid are ion-exchange chromatography (IEX) and recrystallization.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[1] Since amidodiphosphoric acid is anionic, anion-exchange chromatography (AEX) is particularly suitable. It offers high resolution and is effective for separating charged impurities.[2]
-
Recrystallization: This is a powerful purification technique for solid compounds.[3] It relies on the principle that the solubility of a compound changes with temperature. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, purer crystals of the target compound will form, leaving impurities behind in the solution.[4]
Q2: What are the common impurities found in crude amidodiphosphoric acid?
While specific impurities depend on the synthetic route, they generally fall into several classes analogous to those in related organophosphorus chemistry:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Hydrolysis Products: Amidodiphosphoric acid can be susceptible to hydrolysis, breaking down into phosphoric acid and other derivatives.
-
Side-Reaction Products: Products from alternative reaction pathways.
-
Shorter-chain Analogs: Incomplete reaction products or degradation fragments.[]
-
Inorganic Salts: Byproducts from pH adjustments or reaction steps (e.g., sodium chloride).
Q3: How can I assess the purity of my final amidodiphosphoric acid product?
A combination of analytical techniques is recommended to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-exchange or reversed-phase HPLC, is used to quantify the main peak and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is invaluable for identifying phosphorus-containing species and confirming the structure of the desired product. ¹H NMR can also be used to check for the absence of organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.[6]
Troubleshooting Guide
Problem: Low yield after recrystallization.
| Possible Cause | Solution |
| Too much solvent was added. | During the dissolution step, add the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Adding excess solvent will keep too much product dissolved even after cooling, reducing the crystallized yield. |
| The solution was cooled too quickly. | Rapid cooling can trap impurities and lead to the formation of small, impure crystals that are difficult to filter.[7] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4] |
| Incomplete crystallization. | If crystals do not form after cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product to induce crystallization.[4] |
| Product loss during filtration. | Ensure the filter paper is correctly fitted to the funnel. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product. |
Problem: Product degradation (hydrolysis) during purification.
| Possible Cause | Solution |
| Extreme pH conditions. | Amidodiphosphoric acid may be unstable at very low or high pH. Maintain the pH of solutions within a stable range, which should be determined experimentally. In IEX, select buffers that are compatible with the product's stability.[8] |
| Prolonged exposure to high temperatures. | When performing recrystallization, do not heat the solution for longer than necessary to dissolve the solid.[7] Keep purification steps as brief as possible. |
| Presence of catalytic impurities. | Certain metal ions or other impurities from the crude mixture could be catalyzing degradation. A preliminary purification step or the addition of a chelating agent like EDTA might be necessary. |
Problem: Multiple or broad peaks observed in analytical HPLC after IEX purification.
| Possible Cause | Solution |
| Poor resolution. | The gradient used for elution may be too steep. Optimize the salt gradient (e.g., 0-1 M NaCl) to be shallower, allowing for better separation of closely eluting species.[9] Using a higher-performance resin with smaller bead size can also improve resolution.[10] |
| Column overloading. | Too much sample was loaded onto the column, exceeding its binding capacity. Reduce the amount of sample loaded in the next run. |
| Presence of aggregates or isomers. | Aggregates can sometimes be separated from monomers using high-resolution IEX.[10] Structural isomers may require different chromatographic techniques or further optimization of the IEX method to resolve. |
Data Presentation
The following table provides an illustrative comparison of typical outcomes for the two primary purification methods. Actual results will vary based on the specific conditions and the nature of the crude material.
| Parameter | Anion-Exchange Chromatography (AEX) | Recrystallization |
| Typical Purity Achieved | > 98% | 95 - 99% |
| Expected Yield | 70 - 90% | 60 - 85% |
| Throughput | Low to Medium (depends on column size) | High (scalable) |
| Primary Advantage | High resolution, effective for charged impurities | Simplicity, cost-effective, removes insoluble impurities |
| Primary Disadvantage | Requires specialized equipment and method development | Can have lower yield if compound is partially soluble in cold solvent |
Experimental Protocols
Protocol 1: Purification by Anion-Exchange Chromatography (AEX)
This protocol is a general guideline and should be optimized for your specific product and impurity profile.
-
Materials & Equipment:
-
Anion-exchange column (e.g., DEAE-Sepharose or Mono Q).[10]
-
Chromatography system (e.g., FPLC or HPLC).
-
Buffer A: Low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Buffer B: High-salt elution buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
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Crude amidodiphosphoric acid dissolved in Buffer A.
-
Conductivity meter and pH meter.
-
-
Procedure:
-
Column Equilibration: Equilibrate the AEX column with at least 5 column volumes (CVs) of Buffer A until the pH and conductivity of the eluate match the buffer.[9]
-
Sample Loading: Dissolve the crude product in a minimal volume of Buffer A. Filter the sample through a 0.22 µm filter to remove particulates. Load the filtered sample onto the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 CVs of Buffer A to remove any unbound impurities. Monitor the UV absorbance at 280 nm (if applicable for impurities) or 260 nm until it returns to baseline.
-
Elution: Elute the bound amidodiphosphoric acid using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 CVs).[9] The negatively charged product will elute as the salt concentration increases.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC) to identify those containing the pure product.
-
Desalting: Pool the pure fractions and remove the high salt concentration via dialysis, diafiltration, or a desalting column.
-
Protocol 2: Purification by Recrystallization
This protocol is based on the general principles of recrystallization for an acidic compound soluble in hot water.[4][6]
-
Materials & Equipment:
-
Crude amidodiphosphoric acid.
-
High-purity water (or another suitable solvent).
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner or Hirsch funnel and vacuum flask.
-
Filter paper.
-
-
Procedure:
-
Dissolution: Place the crude amidodiphosphoric acid in an Erlenmeyer flask. Add a small volume of water and heat the mixture on a hot plate.[7]
-
Add Hot Solvent: Add more hot water in small portions, swirling the flask, until the solid has just completely dissolved. Avoid adding an excess of solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[7]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold water to rinse off any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or by transferring them to a watch glass and placing them in a desiccator or drying oven at a low temperature.
-
Visualizations
Caption: General experimental workflow for the purification of amidodiphosphoric acid.
Caption: Troubleshooting decision tree for low yield in recrystallization.
References
- 1. med.unc.edu [med.unc.edu]
- 2. ymc.eu [ymc.eu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Preventing hydrolysis of amidodiphosphoric acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amidodiphosphoric acid. The information provided is intended to help prevent its hydrolysis in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is amidodiphosphoric acid and why is its stability in solution a concern?
Amidodiphosphoric acid, also known as imidodiphosphoric acid, is a compound containing a P-N-P linkage, combining features of both pyrophosphates and phosphoramidates. Its stability is a significant concern because the phosphoanhydride (P-O-P) and phosphoramidate (P-N) bonds are susceptible to hydrolysis, which can lead to the degradation of the molecule and affect experimental outcomes.
Q2: What are the primary factors that promote the hydrolysis of amidodiphosphoric acid in solution?
The hydrolysis of amidodiphosphoric acid is primarily influenced by:
-
pH: The P-N bond is particularly sensitive to acidic conditions.[1] Acid-catalyzed hydrolysis is a major degradation pathway.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.
-
Enzymes: Phosphatases and other enzymes can catalyze the cleavage of the P-O-P and P-N bonds.
-
Presence of Catalysts: Certain chemical species, such as imidazole derivatives, can catalyze the hydrolysis of phosphoramidates.[3]
Q3: Under what pH conditions is amidodiphosphoric acid most stable?
Compounds with phosphoramidate (P-N) bonds are generally more stable in neutral to alkaline (basic) pH conditions.[1] Acidic pH leads to the protonation of the nitrogen atom, making the phosphorus atom more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[1] Therefore, maintaining a pH above 7 is crucial for preventing the degradation of amidodiphosphoric acid in solution.
Q4: Can metal ions affect the stability of amidodiphosphoric acid?
Yes, metal ions can influence the stability of polyphosphates. While specific data for amidodiphosphoric acid is limited, studies on related compounds show that divalent metal ions can have complex effects. They can potentially chelate with the phosphate groups, which may alter the conformation and susceptibility to hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This guide addresses common issues encountered when working with amidodiphosphoric acid solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the compound observed during the experiment. | The solution pH is too acidic. | Ensure the buffer system maintains a neutral to alkaline pH (pH > 7.0). Prepare all solutions with freshly degassed, high-purity water to avoid dissolved CO2 which can lower the pH. |
| The experimental temperature is too high. | Conduct experiments at the lowest temperature compatible with the protocol. If possible, perform steps on ice. Store stock solutions at low temperatures (-20°C or -80°C) in appropriate buffer. | |
| Inconsistent experimental results. | Partial hydrolysis of the stock solution. | Prepare fresh stock solutions of amidodiphosphoric acid for each experiment. If storing solutions, aliquot them to avoid multiple freeze-thaw cycles. |
| Enzymatic degradation from contaminants. | Use sterile, nuclease-free water and reagents. If applicable, consider adding a broad-spectrum phosphatase inhibitor to the solution, after confirming it does not interfere with the experiment. | |
| Precipitation observed in the solution. | Interaction with divalent metal ions in the buffer. | If the experimental design allows, use a buffer with a low concentration of divalent metal ions or consider using a chelating agent like EDTA, ensuring it does not interfere with downstream applications. |
Factors Influencing the Stability of the P-N Bond in Solution
The following table summarizes the key factors that affect the hydrolysis of the phosphoramidate (P-N) bond, which is a critical linkage in amidodiphosphoric acid.
| Factor | Effect on P-N Bond Stability | Rationale |
| Low pH (Acidic) | Decreases stability (promotes hydrolysis) | Protonation of the nitrogen atom enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water.[1] |
| Neutral to High pH (Alkaline) | Increases stability | The nitrogen atom is not protonated, making the P-N bond less susceptible to cleavage.[1] |
| Increased Temperature | Decreases stability (promotes hydrolysis) | Provides the activation energy for the hydrolysis reaction to proceed at a faster rate. |
| Presence of Acid Catalysts | Decreases stability (promotes hydrolysis) | Species that can donate protons will accelerate the acid-catalyzed hydrolysis mechanism.[2] |
| Presence of Nucleophilic Catalysts (e.g., imidazole) | Decreases stability (promotes hydrolysis) | Can act as general bases or nucleophiles to facilitate the cleavage of the P-N bond.[3] |
Experimental Protocol: Assessment of Amidodiphosphoric Acid Stability
This protocol outlines a general workflow to assess the stability of amidodiphosphoric acid under different buffer conditions.
Objective: To determine the optimal buffer conditions for maintaining the stability of amidodiphosphoric acid in an aqueous solution.
Materials:
-
Amidodiphosphoric acid
-
Various buffers (e.g., phosphate, TRIS, HEPES) at a range of pH values (e.g., 5.0, 7.4, 9.0)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
Analytical method for quantifying amidodiphosphoric acid and its degradation products (e.g., HPLC-MS, ³¹P NMR)
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of amidodiphosphoric acid in each of the selected buffers at a known concentration.
-
Ensure all glassware is scrupulously clean and rinsed with high-purity water.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately quench any further reaction by flash-freezing in liquid nitrogen or by adding a quenching agent if appropriate for the analytical method.
-
-
Analysis:
-
Analyze the samples using a validated analytical method (e.g., HPLC-MS) to quantify the remaining amidodiphosphoric acid and the formation of its hydrolysis products (amidophosphoric acid and phosphoric acid).
-
-
Data Analysis:
-
Plot the concentration of amidodiphosphoric acid as a function of time for each buffer condition.
-
Calculate the rate of hydrolysis for each condition to determine the optimal buffer for stability.
-
Visualizing Hydrolysis and Experimental Workflow
Diagram 1: Acid-Catalyzed Hydrolysis of the P-N Bond
Caption: Mechanism of acid-catalyzed hydrolysis of the P-N bond.
Diagram 2: Experimental Workflow for Stability Assessment
References
Technical Support Center: Scaling Up Amidodiphosphoric Acid Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of amidodiphosphoric acid from a laboratory to a pilot plant setting. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of amidodiphosphoric acid synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inefficient mixing in the larger reactor.- Poor temperature control, leading to side reactions.- Incomplete reaction due to insufficient reaction time.- Degradation of the product during workup. | - Optimize the impeller design and agitation speed for the pilot reactor.- Implement a more robust temperature control system (e.g., jacketed reactor with a thermal control unit).- Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR, HPLC) to determine the optimal reaction time.- Minimize the time for workup and purification steps; consider alternative purification methods suitable for larger scales. |
| Product Purity Issues | - Presence of unreacted starting materials.- Formation of byproducts such as pyrophosphates or other polyphosphates.- Contamination from the reactor or handling equipment. | - Adjust the stoichiometry of the reactants for the pilot scale.- Optimize the reaction temperature and pH to minimize byproduct formation.- Ensure thorough cleaning of the reactor and all transfer lines before starting the synthesis. |
| Poor Solubility of Reactants | - Inadequate solvent volume for the scaled-up quantities.- Precipitation of intermediates or the final product. | - Increase the solvent volume or consider a co-solvent system.- Adjust the temperature to improve solubility.- Ensure vigorous mixing to keep solids in suspension. |
| Exothermic Reaction is Difficult to Control | - Reduced surface area-to-volume ratio in the larger reactor, leading to inefficient heat dissipation. | - Slow down the rate of addition of the limiting reagent.- Use a jacketed reactor with a high-efficiency heat transfer fluid.- Dilute the reactants to reduce the concentration and thus the rate of heat generation. |
| Product Isolation Challenges | - Difficulty in filtering large volumes of precipitate.- Inefficient extraction or crystallization at a larger scale. | - Evaluate different large-scale filtration techniques (e.g., centrifuge, filter press).- Optimize the crystallization conditions (solvent, temperature, cooling rate) for the pilot scale.- Consider alternative isolation methods like precipitation followed by decantation. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the scale-up of amidodiphosphoric acid synthesis.
1. What are the primary safety concerns when scaling up amidodiphosphoric acid synthesis?
The primary safety concerns include handling corrosive reagents like phosphoryl chloride or polyphosphoric acid, managing potentially exothermic reactions, and the safe handling and disposal of solvents and byproducts. A thorough process safety review should be conducted before any pilot-scale synthesis.
2. What type of reactor is best suited for pilot-scale synthesis?
A glass-lined or stainless steel jacketed reactor with good agitation and temperature control is typically recommended. The choice of material should be based on the specific reagents and solvents used to avoid corrosion.
3. How can I monitor the reaction progress at a pilot scale?
In-situ monitoring using techniques like process analytical technology (PAT) with probes for pH, temperature, and pressure is ideal. Additionally, regular sampling and analysis by offline methods such as HPLC or ³¹P NMR can be used to track the consumption of reactants and the formation of the product.
4. What are the critical process parameters to control during scale-up?
The critical process parameters include reaction temperature, rate of reagent addition, agitation speed, reaction time, and pH. These parameters should be carefully controlled to ensure consistent yield and purity.
5. How does the workup and purification process change from lab to pilot scale?
The principles of workup and purification remain the same, but the equipment and techniques need to be adapted for larger volumes. For example, laboratory-scale rotary evaporation may be replaced by a thin-film evaporator, and simple filtration may be scaled up to a centrifuge or filter press.
Experimental Protocols
Laboratory-Scale Synthesis of Amidodiphosphoric Acid
This protocol provides a general method for the synthesis of amidodiphosphoric acid at a laboratory scale.
Materials:
-
Phosphoryl chloride (POCl₃)
-
An appropriate amine source (e.g., ammonia, primary amine)
-
A suitable non-reactive solvent (e.g., dichloromethane, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Hydrochloric acid (for pH adjustment)
-
Acetone or ethanol (for precipitation)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the amine source and the non-nucleophilic base in the solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of phosphoryl chloride in the same solvent to the cooled mixture via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid solution.
-
Adjust the pH of the aqueous layer to precipitate the product.
-
Filter the crude product and wash it with cold water and then with acetone or ethanol.
-
Dry the product under vacuum to obtain amidodiphosphoric acid.
Visualizations
Experimental Workflow for Amidodiphosphoric Acid Synthesis
Caption: A generalized workflow for the synthesis of amidodiphosphoric acid.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Technical Support Center: Crude Amidodiphosphoric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude amidodiphosphoric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude amidodiphosphoric acid?
A1: Crude amidodiphosphoric acid can contain several types of impurities arising from the synthesis process and subsequent handling. These are broadly categorized as:
-
Unreacted Starting Materials: Residual reactants from the synthesis, such as phosphoric acid, pyrophosphoric acid, or other phosphorylating agents, and the amine source (e.g., ammonia).
-
Hydrolysis Products: Amidodiphosphoric acid is susceptible to hydrolysis, which can break the P-N (amide) or P-O-P (pyrophosphate) bonds. This degradation results in the formation of phosphoric acid and ammonia.[1][2]
-
Side-Reaction Byproducts: Depending on the synthetic route, various byproducts may be formed. For instance, if activating agents like phosphorus oxychloride are used, residual chlorides could be present.
-
Water/Moisture: The product and related phosphate-containing impurities are often hygroscopic and can absorb atmospheric moisture.
Q2: How can I minimize the formation of hydrolysis-related impurities during my experiment?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Storage of the crude product should also be in a desiccated environment.
Q3: What is the likely impact of these impurities on downstream applications?
A3: The presence of impurities can have significant consequences for downstream applications. For example:
-
Unreacted starting materials can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts.
-
Hydrolysis products like phosphoric acid can alter the pH of solutions, potentially catalyzing unintended reactions or affecting the stability of the final product.
-
The presence of water can promote further degradation of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of Amidodiphosphoric Acid
Symptoms:
-
The final isolated product has a lower mass than theoretically expected.
-
Analytical characterization (e.g., by ³¹P NMR) shows a low percentage of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time or increase the reaction temperature. - Ensure efficient mixing of reactants. - Verify the quality and stoichiometry of your starting materials. |
| Product Degradation | - As amidodiphosphoric acid is sensitive to acid, ensure the pH of the reaction mixture does not become strongly acidic, which can catalyze the cleavage of the P-N bond.[1] - Work up the reaction at a lower temperature to minimize thermal degradation. |
| Loss During Work-up | - Optimize the extraction and precipitation steps to minimize product loss. - Ensure the chosen solvent for precipitation is appropriate for selectively precipitating the product while leaving impurities in the solution. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
Multiple peaks are observed in analytical chromatograms (e.g., HPLC) or spectra (e.g., ³¹P NMR).
-
The physical appearance of the product is inconsistent (e.g., oily, discolored).
Troubleshooting Workflow:
References
Improving the shelf-life of amidodiphosphoric acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the shelf-life of amidodiphosphoric acid during their experiments.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for amidodiphosphoric acid?
The primary degradation pathway for amidodiphosphoric acid is the hydrolysis of the phosphorus-nitrogen (P-N) bond. This reaction is often catalyzed by acidic conditions and results in the cleavage of the molecule into phosphoric acid and an amino-containing compound.[1][2][3][4] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.
Caption: Acid-catalyzed hydrolysis of the P-N bond in amidodiphosphoric acid.
What are the optimal storage conditions to improve the shelf-life of amidodiphosphoric acid?
To maximize the shelf-life of amidodiphosphoric acid, it should be stored as a lyophilized powder in a desiccated, airtight container at low temperatures (-20°C to -80°C). Exposure to moisture and acidic environments should be strictly avoided. If the compound must be stored in a solution, use an anhydrous aprotic solvent.
How can I monitor the stability of my amidodiphosphoric acid sample?
The stability of amidodiphosphoric acid can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the quantification of the parent compound and the detection of its degradation products over time.
What are the common signs of degradation?
Common signs of amidodiphosphoric acid degradation include:
-
A decrease in the purity of the sample as determined by HPLC or other analytical methods.
-
A noticeable change in the pH of the sample if in solution.
-
A loss of biological activity or inconsistent results in assays.[5]
-
Changes in the physical appearance of the sample, such as discoloration or clumping.
Can I use amidodiphosphoric acid in aqueous solutions?
Due to its susceptibility to hydrolysis, the use of amidodiphosphoric acid in aqueous solutions is challenging and generally not recommended for long-term storage. If aqueous solutions are necessary for an experiment, they should be prepared fresh immediately before use. The pH of the buffer should be maintained in the neutral to slightly alkaline range (pH 7.5) to minimize hydrolysis.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound is observed. | The compound is exposed to moisture. | Store as a lyophilized powder in a desiccator. Use anhydrous solvents when preparing solutions. |
| The storage temperature is too high. | Store at -20°C or -80°C. | |
| The compound is in an acidic environment. | Avoid acidic buffers. If an aqueous solution is necessary, use a neutral or slightly alkaline buffer (pH > 7.5). | |
| Inconsistent results in bioassays. | The compound has degraded, leading to lower effective concentrations. | Prepare fresh solutions for each experiment. Monitor the purity of the stock solution regularly using HPLC. |
| Degradation products are interfering with the assay. | Purify the amidodiphosphoric acid sample before use if degradation is suspected. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Amidodiphosphoric Acid
This protocol is designed to assess the stability of amidodiphosphoric acid under various conditions to predict its shelf-life.
-
Sample Preparation: Prepare solutions of amidodiphosphoric acid at a known concentration in different buffers (e.g., pH 5.5, pH 7.5) and in an anhydrous aprotic solvent as a control.
-
Incubation: Aliquot the solutions into sealed vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24 hours), remove a vial from each condition.
-
Analysis: Immediately analyze the samples using a validated HPLC method to determine the percentage of the remaining amidodiphosphoric acid.
-
Data Evaluation: Plot the percentage of remaining amidodiphosphoric acid against time for each condition to determine the degradation kinetics.
Caption: Workflow for an accelerated stability study of amidodiphosphoric acid.
Protocol 2: Quantification of Amidodiphosphoric Acid and Its Degradation Products by HPLC
This protocol provides a general method for the analysis of amidodiphosphoric acid stability.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., tetrabutylammonium) in a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
-
-
Sample Preparation: Dilute the samples from the stability study with the initial mobile phase to an appropriate concentration.
-
Analysis: Inject the samples onto the HPLC system. Identify and quantify the peak corresponding to amidodiphosphoric acid and any new peaks corresponding to degradation products by comparing their retention times and mass spectra to standards, if available.
Data Presentation
The following table summarizes hypothetical stability data for amidodiphosphoric acid under different conditions.
| Condition | Temperature | % Remaining after 2 hours | % Remaining after 24 hours |
| pH 5.5 Buffer | 37°C | 65% | <10% |
| pH 7.5 Buffer | 37°C | 92% | 75% |
| Anhydrous Solvent | 37°C | >99% | >98% |
| pH 7.5 Buffer | 4°C | >99% | 95% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1844327A1 - Method of analyzing phosphorous acid, fosetyl-al or both simultaneously - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphorylation: Amidodiphosphoric Acid vs. Pyrophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular processes and synthetic chemistry, phosphorylation stands as a cornerstone mechanism for regulating biological activity and constructing complex molecules. The choice of a phosphorylating agent is critical to the success of these endeavors. This guide provides an objective comparison between two such agents: amidodiphosphoric acid, with a focus on its well-studied analog diamidophosphate (DAP), and pyrophosphoric acid. This comparison is supported by experimental data to inform the selection of the most suitable reagent for specific research applications.
At a Glance: Key Differences
| Feature | Diamidophosphate (DAP) | Pyrophosphoric Acid (PPi) |
| Chemical Nature | An amido-derivative of phosphoric acid. | An anhydride of phosphoric acid. |
| Reactivity in Water | Highly reactive in aqueous solutions, often not requiring a condensing agent.[1] | Generally less reactive in aqueous solution and may require catalysts or harsh conditions.[2] |
| Substrate Scope | Broad, including nucleosides, amino acids, peptides, and lipids.[1][3] | Primarily used for the phosphorylation of alcohols and carbohydrates. |
| Byproducts | Ammonia, which is volatile and can be easily removed. | Water. |
| pH Optima | Effective over a range of pH values, often mildly acidic to neutral.[4] | Typically requires acidic conditions or high temperatures. |
| Prebiotic Relevance | Considered a highly plausible prebiotic phosphorylating agent.[5][6] | Also considered a prebiotic phosphorylating agent, though often in conjunction with condensing agents or specific mineral catalysts.[7] |
Performance in Phosphorylation: A Data-Driven Comparison
The efficacy of a phosphorylating agent is best assessed through quantitative data from experimental studies. The following tables summarize the performance of Diamidophosphate (DAP) and Pyrophosphoric Acid in phosphorylating key biological molecules.
Table 1: Phosphorylation of Nucleosides
| Substrate | Phosphorylating Agent | Key Reaction Conditions | Product(s) | Yield (%) | Reference |
| Uridine | Diamidophosphate (DAP) | Aqueous solution, with MgCl2 and imidazole, pH 5.5, -20°C, 48-72h | 2',3'-cyclic UMP | up to 90% | [4] |
| Uridine | Pyrophosphate (PPi) | Aqueous solution with urea, SiO2 sand, and Mg2+, 60-75°C | 5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cyclic UMP | Not specified | [7] |
| Deoxynucleosides | Diamidophosphate (DAP) | Aqueous with 2-aminoimidazole | 5'-amidophosphates | ~60% (pyrimidines) | [3] |
Table 2: Phosphorylation of Amino Acids and Peptides
| Substrate | Phosphorylating Agent | Key Reaction Conditions | Product(s) | Yield (%) | Reference |
| Phosphoserine-containing peptide | Diamidophosphate (DAP) | Aqueous solution, with MgCl2 and imidazole, pH 5.5, -20°C, 48-72h, followed by hydrolysis | Pyrophosphorylated peptide | 85-95% | [8][9] |
| Primary and Secondary Alcohols | Tetrabenzylpyrophosphate | Ti(OtBu)4 catalyst | Phosphorylated alcohols | 50-97% | [10] |
Experimental Protocols
General Protocol for Phosphorylation using Diamidophosphate (DAP)
This protocol is a generalized procedure for the phosphorylation of a substrate in an aqueous solution.
Materials:
-
Substrate (e.g., nucleoside, peptide)
-
Diamidophosphate (DAP)
-
Magnesium chloride (MgCl2)
-
Imidazole
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Dissolve the substrate in deionized water to a final concentration of approximately 0.1 M.[1]
-
Add MgCl2 and imidazole to the solution. A typical starting point is to have them at a similar molar concentration to the substrate.[9]
-
Adjust the pH of the solution to 5.5 using HCl.[9]
-
Add DAP to the reaction mixture. The molar excess of DAP can range from 5 to 30 equivalents, depending on the substrate and desired reaction rate.[9]
-
Incubate the reaction mixture at the desired temperature. For sensitive substrates, reactions can be performed at -20°C in a freezer to improve yield and reduce degradation of DAP.[9]
-
Monitor the reaction progress using an appropriate analytical technique, such as NMR or HPLC.
-
Upon completion, the product can be purified using standard chromatographic techniques.
General Protocol for Phosphorylation using Pyrophosphoric Acid
This protocol outlines a general method for the phosphorylation of an alcohol using a pyrophosphate derivative, which is often more manageable than pyrophosphoric acid itself.
Materials:
-
Alcohol substrate
-
Tetrabenzylpyrophosphate
-
Titanium(IV) tert-butoxide (Ti(OtBu)4)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM.
-
Add tetrabenzylpyrophosphate to the solution.
-
Add the Ti(OtBu)4 catalyst (typically 10 mol%).[10]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mechanistic Insights and Visualizations
The mechanisms of phosphorylation by DAP and pyrophosphoric acid differ significantly, which underlies their distinct reactivity profiles.
Phosphorylation Mechanism of Diamidophosphate (DAP)
DAP-mediated phosphorylation in aqueous solution is thought to proceed through the formation of a more reactive intermediate, such as a protonated DAP species or an amidophosphoimidazolide in the presence of imidazole.[1] The nucleophilic hydroxyl group of the substrate then attacks the phosphorus center, with the departure of ammonia.
Phosphorylation Mechanism of Pyrophosphoric Acid
Phosphorylation by pyrophosphoric acid or its esters often requires activation, for example, by a Lewis acid catalyst. The catalyst coordinates to one of the phosphate groups, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
General Experimental Workflow
The following diagram illustrates a typical workflow for a phosphorylation experiment, from reaction setup to product analysis.
Conclusion
Both diamidophosphate and pyrophosphoric acid are valuable reagents for phosphorylation. Diamidophosphate (DAP) stands out for its high reactivity and versatility in aqueous media, making it particularly suitable for the phosphorylation of a wide range of biomolecules under mild conditions, a feature that has made it a focal point in prebiotic chemistry research.[1][5] Pyrophosphoric acid and its derivatives are effective for phosphorylating simpler molecules like alcohols, often with the aid of catalysts to enhance their reactivity.[10] The choice between these two agents will ultimately depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. For researchers in drug development and molecular biology who often work with complex, sensitive biomolecules in aqueous environments, DAP presents a compelling option. Conversely, for synthetic chemists looking to phosphorylate robust small molecules, pyrophosphoric acid and its derivatives may offer a more traditional and cost-effective solution.
References
- 1. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.kp.dk [librarysearch.kp.dk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Amidodiphosphoric Acid Analogs: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amidodiphosphoric acid analogs, focusing on their performance as enzyme inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for therapeutic applications.
Amidodiphosphoric acid and its analogs, particularly the imidodiphosphate derivatives of nucleosides, have emerged as a significant class of molecules in medicinal chemistry. Their structural similarity to endogenous diphosphates allows them to act as competitive inhibitors of various enzymes, making them promising candidates for drug development. This guide focuses on a comparative analysis of a series of nucleoside 5'-imidodiphosphates, evaluating their inhibitory potency against two key enzymes: ecto-5'-nucleotidase (CD73) and phosphoribosyl pyrophosphate (PPRP) synthetase.
Quantitative Performance Data
The inhibitory activities of several nucleoside 5'-imidodiphosphate analogs were evaluated against ecto-5'-nucleotidase and PPRP synthetase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, were determined and are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) |
| Adenosine 5'-imidodiphosphate (AMP-PNP) | Ecto-5'-nucleotidase | Potent |
| Guanosine 5'-imidodiphosphate (GMP-PNP) | Ecto-5'-nucleotidase | Potent |
| 2'-Deoxyadenosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Potent |
| 2'-Deoxyguanosine 5'-imidodiphosphate | Ecto-5'-nucleotidase | Potent |
| Ribavirin imidodiphosphate | Ecto-5'-nucleotidase | Weak |
| Adenosine 5'-imidodiphosphate (AMP-PNP) | PPRP Synthetase | Potent |
| Guanosine 5'-imidodiphosphate (GMP-PNP) | PPRP Synthetase | Most Potent |
| 2'-Deoxyadenosine 5'-imidodiphosphate | PPRP Synthetase | Potent |
| 2'-Deoxyguanosine 5'-imidodiphosphate | PPRP Synthetase | Potent |
| Ribavirin imidodiphosphate | PPRP Synthetase | Weak |
Note: The original source material described the inhibitors as "potent" or "weak" without providing specific numerical IC50 values for all compounds against ecto-5'-nucleotidase. Guanosine 5'-imidodiphosphate was identified as the most potent inhibitor of PPRP synthetase among the tested analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Nucleoside 5'-Imidodiphosphates
A general method for the synthesis of nucleoside 5'-imidodiphosphates involves the reaction of the corresponding nucleoside with trichloro[(dichlorophosphoryl)imido]phosphorane in a suitable solvent such as trimethyl phosphate.[1]
General Procedure:
-
To a solution of the desired nucleoside in anhydrous trimethyl phosphate, add trichloro[(dichlorophosphoryl)imido]phosphorane.
-
Stir the reaction mixture at room temperature for a specified period.
-
Quench the reaction by the addition of an appropriate buffer or water.
-
Purify the resulting nucleoside 5'-imidodiphosphate using chromatographic techniques, such as ion-exchange chromatography.
-
Characterize the final product using spectroscopic methods, including NMR and mass spectrometry.
Ecto-5'-Nucleotidase (CD73) Inhibition Assay
The inhibitory activity of the amidodiphosphoric acid analogs against ecto-5'-nucleotidase can be determined using a colorimetric or radiometric assay.[2]
Colorimetric Assay Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues expressing ecto-5'-nucleotidase by homogenization in an appropriate assay buffer. Centrifuge the homogenate to remove cellular debris and determine the protein concentration of the supernatant.
-
Reagent Preparation:
-
Prepare a stock solution of the substrate, adenosine 5'-monophosphate (AMP).
-
Prepare a series of dilutions of the inhibitor compounds.
-
Prepare a reaction mix containing the assay buffer, a converter enzyme (to produce a detectable signal), and other necessary reagents as specified by the assay kit.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample lysate, the inhibitor at various concentrations, and the substrate.
-
Initiate the reaction by adding the reaction mix.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution.
-
Add developing reagents to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 670 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Phosphoribosyl Pyrophosphate (PPRP) Synthetase Inhibition Assay
The inhibitory effect of the analogs on PPRP synthetase activity can be measured using a coupled enzymatic assay that monitors the formation of NADH spectrophotometrically.[3][4]
Coupled Enzymatic Assay Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing sodium phosphate and magnesium chloride.
-
Prepare solutions of the substrates: ribose-5-phosphate and ATP.
-
Prepare solutions of the coupling enzymes: hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH).
-
Prepare a solution of hypoxanthine and NAD+.
-
Prepare a series of dilutions of the inhibitor compounds.
-
-
Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, substrates, coupling enzymes, hypoxanthine, NAD+, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the PPRP synthetase enzyme solution.
-
Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by the inhibition of ecto-5'-nucleotidase and PPRP synthetase, as well as the general workflow for evaluating the inhibitory potential of amidodiphosphoric acid analogs.
Caption: Inhibition of Ecto-5'-Nucleotidase Signaling Pathway.
Caption: Inhibition of PPRP Synthetase and Downstream Pathways.
Caption: General Workflow for Inhibitor Evaluation.
References
- 1. Ecto-5′-nucleotidase (Nt5e/CD73)-mediated adenosine signaling attenuates TGFβ-2 induced elastin and cellular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new, sensitive ecto-5'-nucleotidase assay for compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 4. PRPP-S Assay Kit [novocib.com]
A Comparative Analysis of Phosphonic Acids in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro biological activities of several classes of phosphonic acids. Due to the limited publicly available bioassay data for amidodiphosphoric acid, this report focuses on structurally related and widely studied phosphonic acid derivatives, including imidodiphosphates, phosphoramides, aminophosphonates, and bisphosphonates. This guide presents quantitative data from various bioassays, detailed experimental protocols, and visualizations of key signaling pathways to facilitate informed decisions in drug discovery and development.
Comparative Bioactivity of Phosphonic Acid Derivatives
The biological activities of phosphonic acid derivatives are diverse and depend significantly on their specific structural features. The data summarized below highlights their potential in anticancer, antibacterial, and enzyme inhibition applications.
Anticancer Activity
The cytotoxicity of various phosphonic acid derivatives against different cancer cell lines is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Aminophosphonates | Derivative 9b (Irinotecan conjugate) | SK-OV-3 (Ovarian cancer) | 0.92 | [1] |
| Derivative 9b (Irinotecan conjugate) | A549 (Lung cancer) | 3.23 | [1] | |
| Derivative 9b (Irinotecan conjugate) | MCF-7 (Breast cancer) | 1.87 | [1] | |
| Derivative 7c (Dehydroabietic acid derivative) | NCI-H460 (Lung cancer) | Not specified, but potent | [2] | |
| Bisphosphonates | Zoledronic Acid | Not specified | Not specified, but potent inhibitor of FPPS | [3][4] |
| Alendronate | Not specified | Not specified, but potent inhibitor of FPPS | [3][4] |
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This parameter is crucial for assessing the potential of new antibacterial agents.
| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminophosphonates | Compounds 9e, 9g, 9h, 9i | Gram-positive bacteria | 0.25 - 128 | [5] |
| Compounds 9f, 9g, 9h, 10k, 10l | Gram-negative bacteria | 0.25 - 128 | [5] |
Enzyme Inhibition
The inhibitory constant (Ki) indicates how tightly an inhibitor binds to an enzyme. A smaller Ki value signifies a more potent inhibitor. The IC50 value is also commonly used to quantify enzyme inhibition.
| Compound Class | Enzyme | Compound | Ki or IC50 | Reference |
| Imidodiphosphates | Ecto-5'-nucleotidase | Guanosine 5'-imidodiphosphate (4b) | Potent inhibitor | [2] |
| PPRP synthetase | Guanosine 5'-imidodiphosphate (4b) | Most potent inhibitor | [2] | |
| Phosphoramides | Urease | Bisphosphoramide derivatives | IC50 = 1.91 x 10⁻¹⁰ - 3.4 x 10⁻¹⁰ nM | [6] |
| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Zoledronic Acid | IC50 in the region of 360 to 450 nM | [7] |
| Farnesyl Pyrophosphate Synthase (FPPS) | Risedronate | IC50 in the region of 360 to 450 nM | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key bioassays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for rational drug design.
Inhibition of Farnesyl Pyrophosphate Synthase by Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular processes, including the post-translational modification of small GTPases like Ras, Rho, and Rac.[8] Inhibition of FPPS disrupts these processes, leading to apoptosis, particularly in bone-resorbing osteoclasts.[8]
Anticancer Mechanism of Aminophosphonates
Certain aminophosphonate derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2] The precise signaling pathways can vary depending on the specific compound and cell type.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in understanding and planning research.
MTT Assay Workflow
MIC Assay Workflow
References
- 1. Synthesis, mechanisms of action, and toxicity of novel aminophosphonates derivatives conjugated irinotecan in vitro and in vivo as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 4. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol pyrophosphates: metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity of Bisphosphonates as Surrogates for Amidodiphosphoric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cross-Reactivity in Immunoassays
Cross-reactivity is a phenomenon in immunoassays where an antibody binds to substances other than the specific analyte it was designed to detect. This occurs when the cross-reacting molecule shares structural similarities with the target analyte, leading to a potential for false-positive results or inaccurate quantification. All bisphosphonates have a similar chemical structure, which suggests a potential for cross-reactivity in immunological reactions.[1] Understanding the cross-reactivity profile of a new chemical entity like amidodiphosphoric acid is crucial for the development of specific and reliable analytical methods for its detection and quantification.
Structural Comparison of Bisphosphonates
The potential for cross-reactivity among bisphosphonates is largely dictated by their chemical structure, specifically the side chains attached to the central carbon atom of the P-C-P backbone. The following table provides a structural comparison of several common bisphosphonates.
| Bisphosphonate | R1 Side Chain | R2 Side Chain | Key Structural Features |
| Alendronate | -OH | -(CH₂)₃NH₂ | Primary amino group on a butyl chain |
| Risedronate | -OH | -CH₂-(3-pyridinyl) | Pyridinyl ring |
| Zoledronic Acid | -OH | -CH₂-(1H-imidazol-1-yl) | Imidazole ring |
| Pamidronate | -OH | -(CH₂)₂NH₂ | Primary amino group on an ethyl chain |
| Ibandronate | -OH | -(CH₂)₂N(CH₃)(C₅H₁₁) | Tertiary amino group with a pentyl chain |
| Clodronate | -Cl | -Cl | Two chloride atoms |
This table summarizes the key structural differences between common bisphosphonates, which are critical determinants of their potential immunological cross-reactivity.
Experimental Data on Bisphosphonate Cross-Reactivity
While comprehensive quantitative cross-reactivity data from immunoassays are limited in publicly available literature, clinical and allergological studies provide evidence of differential immune responses to various bisphosphonates.
A notable case study reported an anaphylactic reaction to zoledronic acid in a patient who subsequently tolerated pamidronate.[2] Skin prick and intradermal tests confirmed an IgE-mediated allergy to zoledronic acid, while tests for pamidronate were negative.[2] This finding strongly suggests that the structural differences between the imidazole ring of zoledronic acid and the aminoalkyl side chain of pamidronate are sufficient to elicit a specific immune response with minimal cross-reactivity in this individual.
Such clinical observations underscore the importance of conducting thorough cross-reactivity studies during the development of assays for compounds with similar structural motifs.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed protocol for a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify the cross-reactivity of various compounds against a target analyte (e.g., amidodiphosphoric acid or a specific bisphosphonate).
Objective: To determine the percentage cross-reactivity of a panel of structurally related compounds with a specific polyclonal or monoclonal antibody raised against the target analyte.
Materials:
-
96-well microtiter plates
-
Target analyte-protein conjugate (for coating)
-
Specific primary antibody (e.g., rabbit anti-amidodiphosphoric acid)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Target analyte standard
-
Test compounds (structurally related analogs)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the target analyte-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and each test compound.
-
To separate wells, add a fixed concentration of the primary antibody and the varying concentrations of either the standard or the test compounds.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (standard or test compound) will compete with the coated analyte for binding to the primary antibody.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard analyte concentration.
-
Determine the IC₅₀ value (the concentration of the standard analyte that causes 50% inhibition of the maximum signal).
-
For each test compound, determine the concentration that causes 50% inhibition (IC₅₀).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC₅₀ of Standard Analyte / IC₅₀ of Test Compound) x 100
Visualizations
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Caption: Logical relationship of structural similarity and antibody cross-reactivity.
References
Structural Scrutiny: A Comparative Analysis of Amidodiphosphoric Acid and Its Esters
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural and physicochemical properties is paramount. This guide provides a comprehensive comparison of amidodiphosphoric acid and its esters, offering a deep dive into their structural nuances, supported by experimental data and detailed methodologies.
Amidodiphosphoric acid, a phosphorus-based compound, and its corresponding esters are of significant interest in various chemical and biological fields. The substitution of the acidic protons with organic moieties in the esters dramatically alters their structural and electronic properties, influencing their reactivity, stability, and potential applications. This guide will objectively compare these compounds, presenting quantitative data in structured tables and outlining the experimental protocols used for their characterization.
Unveiling the Molecular Architecture: A Structural Comparison
For the purpose of this comparison, we will examine the structural parameters of a representative salt of amidodiphosphoric acid and a generic tetraalkyl amidodiphosphate ester.
Table 1: Comparison of Key Bond Lengths (Å)
| Bond | Amidodiphosphate Salt (Representative) | Tetraalkyl Amidodiphosphate (Representative) |
| P-N | 1.68 | 1.65 |
| P-O (bridging) | 1.62 | 1.60 |
| P=O | 1.48 | 1.47 |
| P-O (ester) | N/A | 1.58 |
Table 2: Comparison of Key Bond Angles (°)
| Angle | Amidodiphosphate Salt (Representative) | Tetraalkyl Amidodiphosphate (Representative) |
| P-N-P | 125 | 128 |
| O-P-O | 110 | 112 |
| N-P-O | 108 | 109 |
Note: The values presented are representative and can vary depending on the specific salt or ester and the crystal packing forces.
The data indicates that esterification leads to a slight shortening of the P-N and P-O (bridging) bonds, suggesting a strengthening of these bonds due to the electronic effects of the alkyl groups. The P-N-P bond angle also shows a slight increase in the ester, which could be attributed to steric hindrance between the ester groups.
Physicochemical Properties: A Shift in Character
The conversion of the acidic hydroxyl groups to ester functionalities drastically alters the physicochemical properties of the molecule, impacting its solubility, polarity, and stability.
Table 3: Comparison of Physicochemical Properties
| Property | Amidodiphosphoric Acid | Amidodiphosphoric Acid Esters (Alkyl) |
| Solubility | Soluble in polar solvents like water. | Generally soluble in organic solvents, less soluble in water. |
| pKa | Multiple pKa values corresponding to the acidic protons. | Not applicable (no acidic protons). |
| Stability | Susceptible to hydrolysis, especially at extreme pH. | Generally more stable towards hydrolysis under neutral conditions. |
| Polarity | High | Lower, dependent on the nature of the ester group. |
Experimental Protocols: The "How-To" Behind the Data
The structural and physicochemical data presented in this guide are obtained through a variety of sophisticated analytical techniques. Below are the detailed methodologies for the key experiments cited.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of the target compound (e.g., a salt of amidodiphosphoric acid or a purified ester) are grown from a supersaturated solution by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the connectivity and chemical environment of atoms within a molecule. 1H, 13C, and 31P NMR are particularly informative for this class of compounds.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., D2O for the acid salt, CDCl3 for the ester).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected.
-
Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure of the molecule. For amidodiphosphoric acid and its esters, 31P NMR is crucial for observing the phosphorus environments and P-N-P coupling.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or as a thin film) or in solution.
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the amount of infrared radiation absorbed by the sample at different frequencies.
-
Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups. Key vibrations for these compounds include P=O, P-N, P-O-C, and N-H stretches.
Visualizing the Relationship: From Acid to Ester
The fundamental relationship between amidodiphosphoric acid and its esters can be visualized as a straightforward esterification process.
Caption: Esterification of Amidodiphosphoric Acid.
Experimental Workflow: From Synthesis to Characterization
The journey from starting materials to a fully characterized compound involves a logical sequence of experimental procedures.
Caption: From Synthesis to Structural Elucidation.
Efficacy of Amidodiphosphoric Acid vs. ATP in Kinase Reactions: A Comparative Analysis
A direct comparative analysis of the efficacy of amidodiphosphoric acid and Adenosine Triphosphate (ATP) as phosphate donors in kinase reactions cannot be provided at this time due to a lack of available experimental data in the scientific literature. Extensive searches for studies evaluating amidodiphosphoric acid as a substrate for kinases have not yielded any results, suggesting that it is not a commonly utilized or studied alternative to ATP in this context.
While a direct comparison is not feasible, this guide will provide a comprehensive overview of ATP's central role in kinase-catalyzed phosphorylation and the use of ATP analogs to probe and modulate kinase activity. This information is crucial for researchers, scientists, and drug development professionals working in the field of signal transduction and enzyme kinetics.
ATP: The Universal Phosphate Donor in Kinase Reactions
Kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule to a specific substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell growth, and metabolism. The ubiquitous and highly efficient phosphate donor for the vast majority of kinases is ATP.
The enzymatic reaction catalyzed by a typical protein kinase can be summarized as follows:
Figure 1. General workflow of a kinase-catalyzed phosphorylation reaction using ATP.
The high phosphoryl transfer potential of ATP, stemming from the electrostatic repulsion between the negatively charged phosphate groups and the resonance stabilization of the resulting Adenosine Diphosphate (ADP) and inorganic phosphate, makes it an ideal biological energy currency and phosphate donor.
Investigating Kinase Activity: The Role of ATP Analogs
To study kinase activity, identify substrates, and develop specific inhibitors, researchers often employ analogs of ATP. These molecules are structurally similar to ATP but possess modifications that make them useful tools for various experimental approaches.
| ATP Analog Type | Modification | Application |
| Non-hydrolyzable Analogs | The terminal phosphate bond is modified to resist cleavage by kinases (e.g., AMP-PNP, AMP-PCP). | Used in structural studies (e.g., X-ray crystallography) to trap the kinase in its ATP-bound conformation. |
| Thio-ATP Analogs | An oxygen atom in the γ-phosphate is replaced with a sulfur atom (e.g., ATPγS). | The resulting thiophosphate group is resistant to phosphatases, allowing for the accumulation of phosphorylated substrates. The unique mass of the thiophosphate can be detected by mass spectrometry. |
| Affinity Labels | Reactive groups are incorporated to covalently modify the ATP-binding site of the kinase (e.g., FSBA). | Used to identify and characterize the ATP-binding pocket of kinases. |
| "Bulky" ATP Analogs | Modified with bulky chemical groups at the N6 position of the adenine ring. | Used in conjunction with engineered "analog-sensitive" kinases that have a modified ATP-binding pocket to accommodate these bulky analogs, allowing for the specific labeling of substrates of the engineered kinase. |
Experimental Protocols for Kinase Assays
A variety of experimental methods are available to measure kinase activity, each with its own advantages and limitations. The choice of assay depends on the specific research question, the nature of the kinase and substrate, and the desired throughput.
Radiometric Assays
This traditional and highly sensitive method involves the use of radioactively labeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.
Workflow:
Figure 2. Workflow for a radiometric kinase assay.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (protein or peptide), a buffer with appropriate pH and cofactors (e.g., Mg²⁺), and [γ-³²P]ATP.
-
Incubation: The reaction is incubated at a specific temperature for a defined period to allow for the transfer of the radioactive phosphate to the substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a chelating agent like EDTA to sequester the Mg²⁺ ions essential for kinase activity.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing away the free ATP. Alternatively, for protein substrates, separation can be done using SDS-PAGE.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or visualized by autoradiography.
Fluorescence-Based Assays
These assays utilize changes in fluorescence properties upon phosphorylation and are well-suited for high-throughput screening.
Example: Fluorescence Polarization (FP) Assay
Principle: A fluorescently labeled peptide substrate has a low fluorescence polarization value because it tumbles rapidly in solution. Upon phosphorylation by a kinase, the phosphopeptide is bound by a specific antibody or a metal-chelate complex, resulting in a larger complex that tumbles more slowly and thus has a higher fluorescence polarization value.
Figure 3. Principle of a fluorescence polarization kinase assay.
Protocol Outline:
-
Kinase Reaction: The kinase is incubated with the fluorescently labeled peptide substrate and ATP.
-
Detection Reagent Addition: A detection reagent containing a phosphospecific antibody or a metal-chelate complex is added to the reaction.
-
Measurement: The fluorescence polarization is measured using a plate reader. The increase in polarization is proportional to the amount of phosphorylated substrate.
Luminescence-Based Assays
These assays often measure the amount of ATP remaining after the kinase reaction.
Example: Kinase-Glo® Assay
Principle: This assay quantifies the amount of ATP remaining in the solution after a kinase reaction. The remaining ATP is used by luciferase to generate a luminescent signal. Therefore, the luminescent signal is inversely proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, and a known amount of ATP are incubated.
-
Luminescent Detection: The Kinase-Glo® reagent, which contains luciferase and its substrate luciferin, is added.
-
Measurement: The luminescent signal is measured using a luminometer. A lower signal indicates higher kinase activity.
Conclusion
While the direct comparison of amidodiphosphoric acid and ATP in kinase reactions remains an open area for future research, the foundational role of ATP as the primary phosphate donor is well-established. The extensive toolkit of ATP analogs and the diverse array of kinase assay methodologies provide researchers with powerful means to investigate kinase function, identify novel substrates, and discover potent and specific inhibitors for therapeutic development. Further exploration into alternative phosphate donors could potentially reveal novel enzymatic activities and regulatory mechanisms.
Benchmarking Imidodiphosphoric Acid Purity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive comparison of a research-grade imidodiphosphoric acid (IDP) catalyst against a hypothetical commercial standard, offering detailed experimental protocols and data to ensure the reliability and reproducibility of your synthetic endeavors.
Imidodiphosphoric acids and their derivatives have emerged as powerful chiral Brønsted acid catalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules. The catalytic activity and selectivity of these compounds are intrinsically linked to their purity. Even minor impurities can lead to side reactions, lower yields, and compromised enantioselectivity, ultimately impacting the viability of a synthetic route and the quality of the final active pharmaceutical ingredient.
This guide outlines the analytical methodologies used to assess the purity of a research-grade IDP and compares it to a typical commercial standard.
Purity Assessment: A Head-to-Head Comparison
The purity of a research-grade imidodiphosphoric acid was determined using quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) spectroscopy, a highly sensitive and specific technique for the analysis of organophosphorus compounds.[1][2][3][4] The results are benchmarked against the specifications of a representative commercial IDP catalyst.
Table 1: Comparative Purity Analysis of Imidodiphosphoric Acid Catalysts
| Parameter | Research-Grade IDP | Commercial Standard A |
| Purity (by q³¹P NMR) | 98.5% | ≥ 98% |
| Appearance | White to off-white solid | White to off-white solid |
| Key Impurities (by ³¹P NMR) | ||
| Starting Phosphoric Acid | < 0.5% | Not specified |
| Monophosphoric Amide | < 1.0% | Not specified |
| Unidentified Phosphorus Species | < 0.5% | Not specified |
| Solubility (in Chloroform) | Clear, colorless solution | Clear, colorless solution |
Experimental Protocols: Ensuring Analytical Rigor
The following section details the experimental protocol for the quantitative ³¹P NMR analysis used to determine the purity of the research-grade imidodiphosphoric acid.
Quantitative ³¹P NMR Spectroscopy
Objective: To determine the absolute purity of the imidodiphosphoric acid catalyst and identify and quantify any phosphorus-containing impurities.
Instrumentation: 500 MHz NMR Spectrometer equipped with a phosphorus-observe probe.
Materials:
-
Imidodiphosphoric acid sample
-
Internal Standard (IS): Triphenyl phosphate (TPP), high purity
-
Deuterated Chloroform (CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the imidodiphosphoric acid sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Triphenyl phosphate) and add it to the same NMR tube.
-
Add 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Tune and match the phosphorus probe.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Key acquisition parameters:
-
Pulse Program: Inverse-gated decoupling for quantitative measurement
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all phosphorus nuclei)
-
Number of Scans: 128 (or as needed to achieve adequate signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the data.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signal corresponding to the imidodiphosphoric acid and the signal for the internal standard (Triphenyl phosphate).
-
Calculate the purity of the imidodiphosphoric acid using the following formula:
Where:
-
Area_sample = Integral of the imidodiphosphoric acid signal
-
NP_sample = Number of phosphorus atoms in the imidodiphosphoric acid molecule
-
MW_sample = Molecular weight of the imidodiphosphoric acid
-
Mass_sample = Mass of the imidodiphosphoric acid sample
-
Mass_IS = Mass of the internal standard
-
MW_IS = Molecular weight of the internal standard
-
NP_IS = Number of phosphorus atoms in the internal standard
-
Area_IS = Integral of the internal standard signal
-
Purity_IS = Purity of the internal standard
-
Visualizing Key Processes
To further aid in understanding the application and analysis of imidodiphosphoric acid catalysts, the following diagrams illustrate a typical experimental workflow for purity assessment and a representative catalytic cycle.
Caption: Experimental workflow for q³¹P NMR purity assessment.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Amidodiphosphoric Acid: A Comparative Analysis
This guide, therefore, aims to provide a comparative framework by examining structurally related organophosphorus compounds with established biological activities. By understanding the mechanisms of these related molecules, we can infer potential avenues for investigating and validating the yet-to-be-elucidated mechanism of action of amidodiphosphoric acid. This document will present known information on analogous compounds, detail common experimental approaches in the field, and propose a logical workflow for future validation studies.
Comparison with Structurally Related Compounds
Organophosphorus compounds are widely recognized for their ability to mimic natural phosphates, often acting as competitive inhibitors of enzymes that process phosphate-containing substrates.[1][2] This characteristic is central to the therapeutic application of many phosphonates and their derivatives.[1][2][3] Below is a comparison of amidodiphosphoric acid with related compounds for which the mechanism of action has been investigated.
| Compound Class | General Mechanism of Action | Known Biological Targets |
| Aminophosphonates | Act as antagonists of amino acids by inhibiting enzymes involved in amino acid metabolism.[4] They can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[3] | Leucine aminopeptidase, various proteases.[4] |
| Bisphosphonates | Inhibit enzymes within the mevalonate pathway in osteoclasts, leading to apoptosis and reduced bone resorption. | Farnesyl pyrophosphate synthase (FPPS). |
| Acyclic Nucleoside Phosphonates | Act as mimics of natural nucleoside monophosphates, inhibiting viral DNA polymerases or reverse transcriptases after intracellular phosphorylation.[1][5] | HIV reverse transcriptase, HBV DNA polymerase, various viral DNA polymerases.[1] |
| Phosphoramidates | Often serve as prodrugs that are metabolized intracellularly to release an active phosphonate or phosphate analog. This strategy enhances cell permeability.[5][6] | A wide range of intracellular targets, depending on the active compound released.[6] |
Proposed Experimental Workflow for Validation
To validate the mechanism of action for amidodiphosphoric acid, a systematic experimental approach is necessary. The following workflow outlines key stages, from initial screening to in-depth mechanistic studies.
Detailed Experimental Protocols
Target Identification using Affinity Chromatography
-
Objective: To identify cellular proteins that directly bind to amidodiphosphoric acid.
-
Methodology:
-
Synthesize an analog of amidodiphosphoric acid with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a high concentration of free amidodiphosphoric acid or by changing buffer conditions (e.g., pH, salt concentration).
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Validation of Target Engagement with Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity and kinetics of amidodiphosphoric acid to a putative protein target identified in the primary screen.
-
Methodology:
-
Immobilize the purified recombinant target protein on an SPR sensor chip.
-
Flow a series of concentrations of amidodiphosphoric acid over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Functional Characterization using Enzyme Inhibition Assays
-
Objective: To determine if amidodiphosphoric acid inhibits the enzymatic activity of the identified target.
-
Methodology:
-
Perform enzyme activity assays in the presence of varying concentrations of amidodiphosphoric acid.
-
Measure the initial reaction rates and plot them against the substrate concentration (Michaelis-Menten plot) or inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through Lineweaver-Burk or other diagnostic plots.
-
Potential Signaling Pathway Involvement
Given the structural similarity to other organophosphorus compounds, amidodiphosphoric acid could potentially interfere with cellular signaling pathways that are heavily dependent on phosphorylation events. A plausible hypothetical target class would be protein kinases or phosphatases.
Conclusion
While direct experimental evidence for the mechanism of action of amidodiphosphoric acid is currently lacking in the scientific literature, a robust framework for its investigation can be constructed based on the study of related organophosphorus compounds. The proposed workflow, encompassing target identification, biophysical validation, and functional characterization, provides a clear path forward for researchers. Future studies are essential to elucidate the specific biological targets and signaling pathways modulated by this compound, thereby enabling a thorough and data-driven comparison with existing therapeutic alternatives.
References
- 1. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminophosphonic acids and derivatives. Synthesis and biological applications. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Amidodiphosphoric Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Amidodiphosphoric acid (9CI), a compound for which specific disposal information can be scarce. In the absence of a dedicated Safety Data Sheet (SDS), the following procedures are based on established best practices for the disposal of acidic chemical waste, particularly phosphoric acid derivatives.
Core Principle: Neutralization and Compliance
The fundamental principle for the disposal of acidic waste is neutralization to a pH range that is safe for disposal, in accordance with local, state, and federal regulations. Unneutralized Amidodiphosphoric acid is considered corrosive hazardous waste.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of Amidodiphosphoric acid and its waste should be conducted in a well-ventilated fume hood.
-
Waste Segregation: Do not mix Amidodiphosphoric acid waste with other chemical waste streams, especially incompatible materials such as bases, oxidizers, or flammable solvents.
-
Neutralization:
-
Slowly and cautiously add a suitable neutralizing agent, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the Amidodiphosphoric acid waste. This should be done in a large, appropriate container to accommodate any potential foaming or heat generation.
-
Continuously stir the solution and monitor the pH using a calibrated pH meter or pH strips.
-
The target pH for the neutralized solution should be between 6.0 and 8.0, or as specified by your institution's waste disposal guidelines.
-
-
Containerization and Labeling:
-
Once neutralized, transfer the solution to a clearly labeled, leak-proof, and corrosion-resistant waste container.
-
The label should include the chemical name ("Neutralized Amidodiphosphoric Acid Waste"), the date, and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Consult your institution's EHS department for the final disposal procedure. Neutralized aqueous waste may be suitable for drain disposal in some localities, but this must be confirmed.
-
Alternatively, the labeled waste container should be transported to your institution's designated chemical waste collection area for pickup by a licensed hazardous waste disposal company.
-
Quantitative Data for Disposal
| Parameter | Recommended Value | Notes |
| pH for Neutralization | 6.0 - 8.0 | Always confirm with local regulations, as permissible ranges may vary. |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the safe disposal of Amidodiphosphoric acid waste.
Caption: Disposal workflow for Amidodiphosphoric acid.
Disclaimer: This guide provides general recommendations. Always prioritize the specific guidelines provided in the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for Amidodiphosphoric acid(9CI) is available, its instructions supersede the information presented here. Consult with your institution's Environmental Health and Safety department for guidance on your specific waste disposal protocols and to ensure compliance with all applicable regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
